Profadol Hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3-(1-methyl-3-propylpyrrolidin-3-yl)phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-3-7-14(8-9-15(2)11-14)12-5-4-6-13(16)10-12;/h4-6,10,16H,3,7-9,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRCGIZACAMIMII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCN(C1)C)C2=CC(=CC=C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80945925 | |
| Record name | 3-(1-Methyl-3-propylpyrrolidin-3-yl)phenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80945925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1505-31-3, 2324-94-9, 2611-33-8 | |
| Record name | Profadol hydrochloride, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001505313 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Profadol hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002324949 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Profadol hydrochloride, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002611338 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(1-Methyl-3-propylpyrrolidin-3-yl)phenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80945925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PROFADOL HYDROCHLORIDE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9C5M4X2O14 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PROFADOL HYDROCHLORIDE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15L4CN40EC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PROFADOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T1IRC5I428 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Propofol's Mechanism of Action on GABA-A Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propofol (2,6-diisopropylphenol) is a potent intravenous anesthetic agent widely utilized for the induction and maintenance of general anesthesia and sedation. Its primary molecular target is the γ-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the central nervous system.[1] This document provides an in-depth technical overview of the mechanism of action of propofol on GABA-A receptors, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular interactions and experimental workflows.
Propofol's interaction with the GABA-A receptor is complex, exhibiting a dual mechanism of action. At low, clinically relevant concentrations, it potentiates the effect of GABA, enhancing inhibitory neurotransmission.[2][3] At higher concentrations, propofol can directly activate the receptor in the absence of GABA.[3][4][5] This guide will dissect these mechanisms, providing the granular detail necessary for researchers and professionals in drug development.
Quantitative Data on Propofol-GABA-A Receptor Interaction
The following tables summarize the key quantitative parameters defining the interaction of propofol with GABA-A receptors, derived from various experimental systems.
| Parameter | Value | Receptor Subunit Composition | Experimental System | Source |
| Potentiation | ||||
| Potentiation of GABA-induced currents | 46 ± 12% (at 0.5 μM propofol) | Wild-type | Xenopus oocytes | [4] |
| EC50 for potentiation of GABA response | ~1-10 µM | α1β2γ2s | HEK 293 cells | [6] |
| EC50 for potentiation of GABA response | 1.7 ± 0.7 μM | α1β3 | HEK cells | [7] |
| Direct Activation | ||||
| EC50 for direct activation | 61 µM | Not specified | Mouse hippocampal neurons | [8] |
| Dissociation constant (Kd) for direct activation | 1.2 x 10-5 M (12 µM) | Not specified | Rat hippocampal pyramidal neurons | [5] |
| Hill coefficient for direct activation | 1.8 | Not specified | Rat hippocampal pyramidal neurons | [5] |
| Threshold concentration for direct activation | < 10-6 M (< 1 µM) | Not specified | Rat hippocampal pyramidal neurons | [5] |
| Channel Kinetics | ||||
| Increase in charge transfer (brief GABA pulse) | 62% (at 10 µM propofol) | Not specified | Nucleated patches from hippocampal neurons | [9] |
| Enhancement of peak amplitude (brief GABA pulse) | 8% (at 10 µM propofol) | Not specified | Nucleated patches from hippocampal neurons | [9] |
| Prolongation of current deactivation (τd) | From 151 msec to 255 msec | Not specified | Nucleated patches from hippocampal neurons | [9] |
| Decrease in rate of decay of GABA-evoked currents | ~1.5-fold (at 10 µM propofol) | Not specified | Mouse hippocampal neurons | [8] |
Signaling Pathways and Molecular Interactions
Propofol acts as a positive allosteric modulator of the GABA-A receptor. It binds to sites on the receptor that are distinct from the GABA binding sites.[2][4] This binding event stabilizes the receptor in an open conformation, thereby increasing the influx of chloride ions and hyperpolarizing the neuron.[1]
Recent studies have identified several potential binding sites for propofol on the GABA-A receptor, primarily at the interfaces between subunits in the transmembrane domain.[10][11][12] Specifically, residues within the β subunit, such as β3-H267 and β-M286, have been implicated in propofol binding and action.[12][13] There is evidence for at least three distinct classes of propofol binding sites on α1β3 GABA-A receptors.[12]
Furthermore, propofol has been shown to regulate the surface expression of GABA-A receptors. It can promote the accumulation of GABA-A receptor β3 subunits on the neuronal surface by inhibiting their endocytosis, which in turn enhances synaptic inhibition.[14]
Experimental Protocols
The following sections detail the methodologies for key experiments used to elucidate the mechanism of action of propofol on GABA-A receptors.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique is widely used to study the properties of ion channels expressed in a heterologous system.
Methodology:
-
Oocyte Preparation: Mature female Xenopus laevis frogs are anesthetized, and ovarian lobes are surgically removed. Oocytes are manually dissected and treated with collagenase to remove the follicular cell layer.
-
cRNA Injection: Oocytes are injected with cRNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2s). Injected oocytes are incubated for 2-4 days to allow for receptor expression.[10]
-
Electrophysiological Recording: An oocyte is placed in a recording chamber and continuously perfused with a buffer solution (e.g., calcium-free frog Ringer's solution).[4] The oocyte is impaled with two microelectrodes filled with KCl, one for voltage clamping and the other for current recording. The holding potential is typically set to -80 mV.[4][15]
-
Drug Application: GABA and propofol solutions are applied to the oocyte via the perfusion system. The effects of propofol on GABA-induced currents (potentiation) and its ability to directly elicit a current are measured.[4]
Patch-Clamp Electrophysiology in Neurons and HEK 293 Cells
Patch-clamp techniques allow for the recording of ion channel activity in native neurons or transfected cell lines with high resolution.
Methodology:
-
Cell Preparation:
-
Cultured Neurons: Hippocampal neurons are dissociated from embryonic mice and plated on culture dishes. Recordings are performed after 12-16 days in vitro.[16]
-
HEK 293 Cells: Human embryonic kidney (HEK) 293 cells are transiently transfected with cDNAs encoding the desired GABA-A receptor subunits.[17]
-
-
Recording Configuration:
-
Solutions: The recording pipette is filled with an intracellular solution, and the cells are bathed in an extracellular solution.[7][9]
-
Drug Application: A fast perfusion system is used to rapidly apply GABA and propofol to the recorded cell or patch.[9][16] This allows for the study of the kinetics of channel activation, deactivation, and desensitization.
-
Data Acquisition and Analysis: Currents are recorded using an amplifier, digitized, and analyzed to determine parameters such as peak amplitude, decay time course, and charge transfer.[9]
Photoaffinity Labeling
This biochemical technique is used to identify the binding sites of a ligand on its receptor.
Methodology:
-
Photoreactive Propofol Analog: A photoreactive analog of propofol, such as ortho-propofol diazirine (o-PD) or AziPm, is synthesized.[7][12]
-
Membrane Preparation: Membranes containing the GABA-A receptor are prepared from cells expressing the receptor (e.g., Sf9 cells).[7]
-
Labeling: The membranes are incubated with the photoreactive propofol analog and then irradiated with UV light. This causes the analog to form a covalent bond with amino acid residues at the binding site.[7]
-
Identification of Labeled Residues: The receptor protein is then digested into peptides, and the labeled peptides are identified using techniques such as mass spectrometry.[7][12] Competition experiments with propofol are performed to ensure the specificity of the labeling.[12]
Conclusion
Propofol exerts its profound anesthetic effects primarily through the positive allosteric modulation of GABA-A receptors. Its dual mechanism of potentiating GABA-ergic currents at low concentrations and directly activating the receptor at higher concentrations contributes to its clinical efficacy. Research utilizing a combination of electrophysiological and biochemical techniques has begun to unravel the intricate molecular details of this interaction, including the identification of specific binding sites and the characterization of propofol's influence on channel kinetics and receptor trafficking. A continued in-depth understanding of propofol's mechanism of action is crucial for the development of safer and more effective anesthetic agents.
References
- 1. What is the mechanism of Propofol? [synapse.patsnap.com]
- 2. Structural evidence that propofol stabilizes different GABA(A) receptor states at potentiating and activating concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jneurosci.org [jneurosci.org]
- 4. Structural Evidence that Propofol Stabilizes Different GABAA Receptor States at Potentiating and Activating Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Propofol activates GABAA receptor-chloride ionophore complex in dissociated hippocampal pyramidal neurons of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Three classes of propofol binding sites on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A propofol binding site on mammalian GABAA receptors identified by photolabeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Propofol modulates activation and desensitization of GABAA receptors in cultured murine hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The General Anesthetic Propofol Slows Deactivation and Desensitization of GABAA Receptors | Journal of Neuroscience [jneurosci.org]
- 10. Propofol Is an Allosteric Agonist with Multiple Binding Sites on Concatemeric Ternary GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. profiles.wustl.edu [profiles.wustl.edu]
- 12. Three classes of propofol binding sites on GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Defining the propofol binding site location on the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Propofol Regulates the Surface Expression of GABAA Receptors: Implications in Synaptic Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jneurosci.org [jneurosci.org]
- 16. The General Anesthetic Propofol Slows Deactivation and Desensitization of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Modulation of the GABAA receptor by propofol is independent of the gamma subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Review of Propofol's Anesthetic Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth review of the anesthetic properties of propofol (2,6-diisopropylphenol), a cornerstone of modern anesthesia. Renowned for its rapid onset, predictable duration, and smooth recovery profile, propofol has become a widely used intravenous agent for the induction and maintenance of general anesthesia and for procedural sedation.[1][2] This document synthesizes current knowledge on its pharmacokinetics, pharmacodynamics, and mechanism of action, presenting quantitative data in structured tables and detailing key experimental methodologies.
Pharmacodynamics: How Propofol Affects the Body
Propofol exerts its primary effects on the central nervous system (CNS), leading to a dose-dependent decrease in consciousness, ranging from moderate sedation to general anesthesia.[1] Its influence extends to the cardiovascular and respiratory systems, necessitating careful patient monitoring.
Central Nervous System (CNS) Effects
Propofol's hallmark is its ability to induce a rapid and smooth loss of consciousness, typically in less than a minute.[1] It decreases cerebral blood flow, intracranial pressure, and cerebral oxygen consumption.[1] Beyond its hypnotic effects, propofol also possesses antiemetic properties, reducing postoperative nausea and vomiting, and can suppress seizure activity.[1][3] In animal models, it has demonstrated neuroprotective effects by reducing oxidative damage and apoptosis.[1]
Cardiovascular and Respiratory Effects
The most significant hemodynamic effect of propofol is a decrease in arterial blood pressure, with a potential 25% to 40% reduction in systolic pressure following an induction dose.[4][5] This hypotension results from vasodilation, caused by the inhibition of sympathetic vasoconstrictor activity, and a mild depression of myocardial contractility.[1] Propofol also induces dose-dependent respiratory depression by inhibiting the hypercapnic ventilatory drive, which can lead to apnea, especially after a bolus induction dose.[1]
Mechanism of Action
Propofol's primary mechanism of action is the positive modulation of the gamma-aminobutyric acid (GABA) type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the CNS.[6][7]
-
Potentiation: At lower, clinically relevant concentrations (starting around 0.5 µM), propofol enhances the effect of GABA. It binds to a distinct site on the GABA-A receptor, increasing the duration that the chloride channel remains open when GABA is bound.[6][8] This leads to an increased influx of chloride ions.
-
Direct Activation: At higher concentrations, propofol can directly activate the GABA-A receptor, opening the chloride channel even in the absence of GABA.[9][10]
This influx of negatively charged chloride ions causes hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and resulting in widespread CNS depression.[6] Secondary mechanisms may include the inhibition of NMDA receptors and activation of glycine receptors.[6][11]
Pharmacokinetics: The Journey of Propofol Through the Body
Propofol's favorable pharmacokinetic profile, characterized by rapid distribution and clearance, underpins its clinical utility, particularly for outpatient surgery.[12][13] It is administered intravenously as a lipid emulsion due to its poor water solubility.[3][14]
| Parameter | Value / Description | References |
| Route of Administration | Intravenous (IV) | [1] |
| Onset of Action | < 1 minute (dose-dependent) | [1] |
| Duration of Action | ~10 minutes (after a single induction dose) | [1] |
| Protein Binding | 97% to 99% | [1] |
| Volume of Distribution | Large; approximately 20-40 L | [1][3] |
| Metabolism | Primarily hepatic oxidation and conjugation; 40% extrahepatic clearance (mainly renal). | [1] |
| Half-Life | Biphasic: Initial half-life ~40 minutes; Terminal half-life 4 to 7 hours. | [1] |
| Excretion | Primarily renal (88% of metabolites excreted in urine within 5 days). | [1][12] |
Clinical Anesthetic Properties and Adverse Effects
Propofol is versatile, used for inducing and maintaining general anesthesia, procedural sedation, and sedation in the intensive care unit (ICU).[1][13]
| Clinical Use | Typical Dosage (Adults) | Notes | References |
| Induction of Anesthesia | 2 - 2.5 mg/kg IV bolus | Dose should be reduced in elderly or less-fit patients (ASA 3 or 4). | [3][12] |
| Maintenance of Anesthesia | 100 - 200 µg/kg/min IV infusion | Often used with analgesics like opioids. | [13] |
| Procedural Sedation | 25 - 100 µg/kg/min IV infusion or intermittent boluses | Titrated to achieve desired level of sedation. | [3][15] |
While generally safe, propofol is associated with several adverse effects.
| Adverse Effect | Incidence / Description | References |
| Pain on Injection | Most common adverse effect. Can be mitigated with pre-administration of lidocaine. | [1] |
| Hypotension | Common, especially after bolus administration. Due to vasodilation and mild cardiodepression. | [1][5] |
| Apnea / Respiratory Depression | Common after induction dose. Dose-dependent. | [1][13] |
| Myoclonus | Occasional excitatory phenomena like choreiform movements. | [1] |
| Propofol Infusion Syndrome (PRIS) | Rare but serious. Characterized by metabolic acidosis, rhabdomyolysis, and cardiovascular collapse. Associated with prolonged, high-dose infusions. | [12] |
| Discolored Urine (Green) | Exceedingly rare. | [1] |
Key Experimental Protocols
Understanding propofol's properties relies on rigorous experimental investigation, from molecular interactions to clinical outcomes.
Protocol: Electrophysiological Analysis of Propofol on GABA-A Receptors
This protocol describes a method to measure propofol's direct action on neuronal ion channels using the whole-cell patch-clamp technique, as applied to dissociated hippocampal neurons.[10]
1. Cell Preparation:
-
Hippocampal brain slices are obtained from a rat model.
-
Slices undergo enzymatic treatment to dissociate pyramidal neurons.
-
Isolated neurons are transferred to a recording chamber.
2. Electrophysiological Recording:
-
A glass micropipette (patch pipette) forms a high-resistance seal with a single neuron.
-
The cell membrane under the pipette is ruptured to achieve the "whole-cell" configuration, allowing control of the cell's membrane potential (voltage-clamp).
-
The neuron is voltage-clamped at a holding potential (e.g., -60 mV).
3. Drug Application:
-
A rapid drug-application system is used to apply precise concentrations of propofol to the neuron.
-
The system allows for rapid switching between control solution and propofol-containing solution.
4. Data Acquisition and Analysis:
-
Propofol's activation of GABA-A receptors evokes a transmembrane inward current carried by chloride ions.[10]
-
The peak amplitude of this current is measured at various propofol concentrations.
-
A dose-response curve is generated to calculate parameters like the dissociation constant (EC50) and Hill coefficient, which indicates cooperativity.[10]
Protocol: Clinical Trial for Low-Dose Propofol Sedation in Endoscopy
This protocol outlines a prospective study to evaluate the safety and efficacy of a low-dose propofol regimen for colonoscopy, based on published clinical research.[16]
1. Patient Enrollment:
-
Recruit patients (e.g., ASA physical status I-III) scheduled for outpatient colonoscopy.
-
Obtain informed consent.
-
Establish baseline vital signs.
2. Sedation and Monitoring Protocol:
-
Administer premedication (e.g., midazolam and meperidine).
-
Initiate propofol administration, titrating the dose to achieve moderate sedation (e.g., mean dose of 90 +/- 40 mg).[16]
-
Continuously monitor vital signs, including heart rate, blood pressure, and oxygen saturation.
-
Record key procedural times: sedation induction, cecal intubation, and total procedure time.[16]
3. Outcome Measures and Data Collection:
-
Efficacy: Assess the level of sedation at regular intervals.
-
Safety: Record all adverse events, such as hypotension, bradycardia, or oxygen desaturation.
-
Recovery: Measure time to standing, time to meet discharge criteria, and actual discharge time.[16]
-
Patient Satisfaction: Administer a post-procedure satisfaction survey using a validated scale (e.g., 10-point scale).[16]
4. Data Analysis:
-
Calculate mean and standard deviation for all quantitative measures (dosages, times, satisfaction scores).
-
Analyze the frequency and nature of adverse events.
-
Correlate drug dosages with sedation levels and patient outcomes.
References
- 1. Propofol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics and Pharmacology of Propofol (Diprivan) [pharmacology2000.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of Propofol? [synapse.patsnap.com]
- 7. Clinical Pharmacokinetics and Pharmacodynamics of Propofol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural Evidence that Propofol Stabilizes Different GABAA Receptor States at Potentiating and Activating Concentrations | Journal of Neuroscience [jneurosci.org]
- 9. Propofol Is an Allosteric Agonist with Multiple Binding Sites on Concatemeric Ternary GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Propofol activates GABAA receptor-chloride ionophore complex in dissociated hippocampal pyramidal neurons of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The experimental and clinical pharmacology of propofol, an anesthetic agent with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical Pharmacokinetics and Pharmacodynamics of Propofol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Propofol. A review of its pharmacodynamic and pharmacokinetic properties and use as an intravenous anaesthetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Experimental and Clinical Pharmacology of Propofol, an Anesthetic Agent with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Propofol | Definition, Anesthetic, & Side Effects | Britannica [britannica.com]
- 16. A prospective safety study of a low-dose propofol sedation protocol for colonoscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Physicochemical Properties of Propofol
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential molecular information for propofol (2,6-diisopropylphenol), a widely used intravenous anesthetic agent. A clear understanding of its fundamental physicochemical properties is critical for research, formulation development, and clinical application.
Data Presentation: Molecular Formula and Weight
The core molecular attributes of propofol are summarized below. This data is foundational for stoichiometric calculations, analytical method development, and pharmacokinetic modeling.
| Identifier | Value |
| Molecular Formula | C₁₂H₁₈O[1][2][3][4][5][6] |
| Molecular Weight | 178.27 g/mol [2][3][6] |
The empirical formula C₁₂H₁₈O indicates a composition of 12 carbon atoms, 18 hydrogen atoms, and one oxygen atom.[1][2][3][4][5] This composition results in a molecular weight of approximately 178.27 g/mol .[2][3][6]
Mandatory Visualization
To illustrate the direct logical relationship between the compound, its elemental composition (molecular formula), and its resulting molar mass (molecular weight), the following diagram is provided.
Caption: Logical flow from chemical identity to molecular weight.
References
Discovery and history of Profadol as an analgesic
An In-depth Technical Guide to the Discovery and History of Propofol as an Analgesic
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propofol (2,6-diisopropylphenol) is a short-acting intravenous hypnotic agent widely utilized for the induction and maintenance of general anesthesia and sedation. While primarily known for its sedative and anesthetic properties, emerging evidence has highlighted its analgesic effects. This technical guide provides a comprehensive overview of the discovery, history, and development of propofol with a specific focus on its role as an analgesic. The document details its mechanism of action, pharmacokinetics, and key experimental findings, presenting quantitative data in structured tables and outlining detailed experimental protocols. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its pharmacological profile.
Introduction
The quest for ideal anesthetic and analgesic agents has been a cornerstone of medical research. Propofol emerged from a dedicated research program in the 1970s and has since become an indispensable tool in modern anesthesia. Initially lauded for its favorable pharmacokinetic profile, leading to rapid induction and recovery, its analgesic properties have garnered increasing interest. This guide delves into the scientific journey of propofol, from its synthesis to its clinical application as an agent with pain-modulating effects.
Discovery and History
The development of propofol can be traced back to the efforts of British biochemist John B. Glen at Imperial Chemical Industries (ICI) in the early 1970s. The research aimed to create a safer and more efficient intravenous anesthetic to overcome the limitations of existing agents, which often had prolonged recovery times and cardiovascular side effects.
-
1973: Propofol, initially codenamed ICI 35868, was first synthesized. Its unique alkylphenol structure set it apart from other anesthetics.
-
1977: Following promising preclinical studies in animals that demonstrated its rapid onset and short duration of action, clinical trials commenced. The initial formulation used Cremophor EL as a solubilizing agent.
-
Setback and Reformulation: The initial clinical trials were halted due to anaphylactoid reactions attributed to Cremophor EL.[1] This led to a reformulation effort, resulting in the development of a lipid emulsion (1% propofol, 10% soybean oil, and 1.2% purified egg phosphatide).
-
1986: The emulsified formulation, branded as Diprivan, was first launched in the United Kingdom.
-
1989: Propofol received FDA approval in the United States.[2]
-
2018: John B. Glen was awarded the Lasker-DeBakey Clinical Medical Research Award for his role in the discovery and development of propofol.[1]
Chemical Synthesis
The synthesis of propofol has evolved to improve efficiency and purity. A common modern approach is a two-step process involving a double Friedel-Crafts alkylation followed by decarboxylation.
Synthetic Pathway
A widely used synthetic route starts with 4-hydroxybenzoic acid, which is first alkylated with isopropyl alcohol in the presence of an acid catalyst. This is followed by a decarboxylation step to yield 2,6-diisopropylphenol (propofol).
Caption: Synthetic pathway of Propofol.
Mechanism of Action as an Analgesic
Propofol's primary mechanism of action is the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[3] This interaction leads to increased chloride ion conductance, hyperpolarization of the neuronal membrane, and subsequent inhibition of synaptic transmission.
GABA-A Receptor Modulation
Propofol binds to a distinct site on the GABA-A receptor, allosterically modulating its function. This binding increases the affinity of GABA for its receptor and prolongs the opening of the chloride channel.
Caption: Propofol's mechanism at the GABA-A receptor.
Quantitative Data
Analgesic Efficacy
The analgesic efficacy of propofol has been quantified in various clinical settings. The median effective dose (ED50) is a common measure of potency.
| Parameter | Value | Species | Condition | Reference |
| ED50 | 1.729 mg/kg | Human | Painless Hysteroscopy (with 0.1 mg/kg nalbuphine) | [4][5] |
| ED50 | 1.658 mg/kg | Human | Painless Hysteroscopy (with 0.2 mg/kg nalbuphine) | [4][5] |
| ED50 | 1.15 mg/kg | Human | LMA insertion (with fentanyl and lidocaine) | [1] |
| ED95 | 2.051 mg/kg | Human | Painless Hysteroscopy (with 0.1 mg/kg nalbuphine) | [5] |
| ED95 | 2.020 mg/kg | Human | Painless Hysteroscopy (with 0.2 mg/kg nalbuphine) | [5] |
Receptor Binding Affinity
Propofol's interaction with the GABA-A receptor has been characterized by various binding and functional assays.
| Parameter | Value | Receptor/System | Assay | Reference |
| IC50 | 2.9 ± 0.4 µM | GABA-A β3 homomers | [³⁵S]-TBPS binding inhibition | [6] |
| EC50 | 1.7 ± 0.7 µM | α1β3 GABA-A heteromers | Potentiation of GABA-evoked currents | [6] |
| EC50 | 13 ± 2 µM | Wild type α1β3 receptors | Direct activation | [7] |
| Kd | 20 µM | Charcoal binding (serum proxy) | Equilibrium dialysis | [8] |
Pharmacokinetic Parameters in Humans
Propofol exhibits a multi-compartmental pharmacokinetic profile characterized by rapid distribution and clearance.
| Parameter | Value | Population | Reference |
| Clearance | 1.44 L/min | 70-kg adult | [9] |
| Volume of Distribution (Vd) | |||
| Central Compartment (V1) | 9.3 L | 70-kg adult | [9] |
| Shallow Peripheral (V2) | 44.2 L | 70-kg adult | [9] |
| Deep Peripheral (V3) | 266 L | 70-kg adult | [9] |
| Half-life (t½) | |||
| Distribution (α) | 1-2 minutes | Adult | [10] |
| Elimination (β) | 30-60 minutes | Adult | [3] |
| Terminal | 5-12 hours | Adult | [10] |
| Protein Binding | 97-99% | Human Plasma | [3] |
Experimental Protocols
Rodent Model of Anesthesia and Analgesia
This protocol describes the induction and maintenance of anesthesia in rats to study the analgesic effects of propofol.
Objective: To achieve a stable plane of surgical anesthesia for experimental procedures.
Materials:
-
Propofol (10 mg/mL emulsion)
-
Ketamine (100 mg/mL)
-
Rocuronium (10 mg/mL)
-
Sevoflurane
-
Male Sprague-Dawley rats (300-400g)
-
Ventilator
-
Intravenous and arterial catheters
Procedure:
-
Induction: Induce anesthesia with sevoflurane in an induction chamber.
-
Cannulation: Once anesthetized, place tracheal, venous, and arterial cannulas.
-
Intravenous Anesthesia:
-
Administer an initial intravenous bolus of propofol and ketamine.
-
Induce neuromuscular blockade with rocuronium (10 mg/kg).
-
Immediately begin mechanical ventilation.
-
-
Maintenance:
-
Maintain anesthesia with a continuous intravenous infusion of propofol (25 mg/kg/h) and ketamine (25 mg/kg/h).
-
Maintain neuromuscular blockade with a continuous infusion of rocuronium (12.5 mg/kg/h).
-
-
Monitoring: Continuously monitor vital parameters (heart rate, blood pressure, respiratory rate).
-
Analgesia Assessment: Assess analgesic depth using tail-pinch or paw-pinch tests before and during the procedure.
Caption: Experimental workflow for rodent anesthesia.
Clinical Trial Protocol for Postoperative Pain
This protocol outlines a randomized controlled trial to evaluate the analgesic efficacy of propofol in patients undergoing elective surgery.
Objective: To compare postoperative pain scores and analgesic consumption in patients receiving propofol-based versus standard inhalational anesthesia.
Study Design: Randomized, double-blind, active-controlled trial.
Inclusion Criteria:
-
ASA physical status I-II patients.
-
Scheduled for elective laparoscopic cholecystectomy.
-
Age 18-65 years.
Exclusion Criteria:
-
Known allergy to propofol or other study medications.
-
History of chronic pain or regular analgesic use.
-
Significant cardiovascular, respiratory, renal, or hepatic disease.
Procedure:
-
Randomization: Patients are randomly assigned to either the Propofol group or the Sevoflurane group.
-
Anesthesia Induction:
-
Propofol Group: Induction with propofol (2-2.5 mg/kg).
-
Sevoflurane Group: Induction with sevoflurane.
-
-
Anesthesia Maintenance:
-
Propofol Group: Maintained with a continuous infusion of propofol.
-
Sevoflurane Group: Maintained with sevoflurane.
-
-
Postoperative Care:
-
Pain is assessed using a Visual Analog Scale (VAS) at 2, 6, 12, and 24 hours post-surgery.
-
Patient-controlled analgesia (PCA) with morphine is provided for breakthrough pain.
-
Total morphine consumption over 24 hours is recorded.
-
-
Outcome Measures:
-
Primary: VAS pain scores at 24 hours.
-
Secondary: Total morphine consumption, incidence of postoperative nausea and vomiting (PONV).
-
Conclusion
Propofol's journey from a novel chemical entity to a globally utilized anesthetic and sedative is a testament to persistent scientific inquiry. While its primary role remains in inducing and maintaining anesthesia, its analgesic properties are a significant aspect of its clinical profile. The mechanisms underlying these effects, primarily through the potentiation of GABAergic inhibition, are well-established. The quantitative data on its efficacy, receptor binding, and pharmacokinetics provide a solid foundation for its rational use in clinical practice and for guiding future research. The detailed experimental protocols included in this guide serve as a resource for researchers aiming to further elucidate the analgesic potential of propofol and develop novel therapeutic strategies for pain management. As our understanding of the complex neurobiology of pain continues to grow, propofol will undoubtedly remain a key subject of investigation and a valuable tool in the armamentarium of anesthesiologists and pain management specialists.
References
- 1. dovepress.com [dovepress.com]
- 2. Propofol for Postoperative Nausea and Vomiting · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 3. Clinical Pharmacokinetics and Pharmacodynamics of Propofol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ED50 of Propofol Combined with Nalbuphine on the Sedative Effect in Painless Hysteroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A propofol binding site on mammalian GABAA receptors identified by photolabeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mutational Analysis of the Putative High-Affinity Propofol Binding Site in Human β3 Homomeric GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Binding of propofol to blood components: implications for pharmacokinetics and for pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. derangedphysiology.com [derangedphysiology.com]
In-vitro Cellular Effects of Propofol: A Technical Guide
Introduction: Propofol (2,6-diisopropylphenol) is a widely utilized intravenous anesthetic agent for the induction and maintenance of general anesthesia and sedation in clinical settings. Beyond its well-established effects on the central nervous system, a growing body of in-vitro research has illuminated a diverse range of cellular effects, positioning Propofol as a significant modulator of fundamental biological processes. These effects, which span cell proliferation, apoptosis, mitochondrial function, and intracellular signaling, are of considerable interest to researchers in fields ranging from oncology to neurobiology and immunology. The outcomes of these studies, however, are often dependent on the cell type and the concentration of Propofol used, revealing a complex and sometimes contradictory pharmacological profile.[1][2]
This technical guide provides an in-depth summary of the current understanding of Propofol's cellular effects based on in-vitro studies. It is designed for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of the key molecular pathways involved.
Effects on Cell Viability and Proliferation
Propofol's impact on cell proliferation is highly variable and cell-type specific. Studies have demonstrated both cytostatic and, in some contexts, proliferative effects. In various cancer cell lines, including pancreatic, breast, esophageal, and non-small cell lung cancer, Propofol has been shown to inhibit proliferation in a dose-dependent manner.[2][3][4][5] Conversely, other studies have reported a lack of effect on the proliferation of liver cancer cells or even an increase in proliferation in gallbladder carcinoma and neuroblastoma cells.[1][2] In non-cancerous cells, such as hippocampal neurons, low concentrations of Propofol (0.5-1 µM) were found to promote cell survival, whereas higher concentrations (≥10 µM) decreased viability.[6]
| Cell Type | Propofol Concentration | Effect on Viability / Proliferation | Reference |
| Non-Small Cell Lung Cancer (A549) | 1-10 µg/mL | Dose-dependent decrease in cell survival. | [5] |
| Ovarian Cancer (A2780, SKOV3) | 3-9 µg/mL | Dose-dependent decrease in cell viability. | [7] |
| Pancreatic Cancer (PaTu 8988t) | 100, 1000 µM | Significant inhibition of cell proliferation. | [2] |
| Pancreatic Cancer (PANC-1) | 1000 µM | Significant reduction in cell proliferation. | [2] |
| Pancreatic Cancer (Panc-1, Bxpc3) | 5-20 µg/ml | Dose-dependent inhibition of proliferation. | [8] |
| Breast Cancer (MCF7, MDA-MB-231) | 1-10 μg/ml | No reduction in proliferation. | [9] |
| Liver Cancer (HepG2, HCCLM3) | 10-100 µM | No effect on viability or proliferation. | [1] |
| Rat Embryonic Neural Stem Cells | 1-50 µM | Dose-dependent inhibition of proliferation. | [10] |
| Hippocampal Neurons (Primary) | 0.5-1 µM | Promoted cell survival. | [6] |
| Hippocampal Neurons (Primary) | 10-200 µM | Decreased cell survival rate. | [6] |
Induction of Apoptosis and Cell Cycle Modulation
Propofol is a known inducer of apoptosis in a multitude of cell types, particularly cancer cells. This pro-apoptotic effect is a key mechanism behind its observed anti-tumor properties in vitro. The induction of apoptosis often involves the activation of the caspase cascade, modulation of the Bcl-2 family of proteins, and disruption of the mitochondrial membrane potential.[2][11][12] Furthermore, Propofol can influence cell cycle progression, often causing arrest at specific checkpoints, which contributes to its anti-proliferative effects.[2][7]
| Cell Type | Propofol Concentration | Apoptotic / Cell Cycle Effect | Reference |
| Pancreatic Cancer (MIA-PaCa-2) | 10-100 µmol/L | Dose- and time-dependent increase in apoptosis. | [13] |
| Glioblastoma (U-87 MG) | IC50 value | 17.1-fold increase in apoptosis compared to control. | [14] |
| Esophageal Cancer (KYSE30, KYSE960) | 3-5 µg/mL | Augmentation of early apoptosis. | [4] |
| Rat Embryonic Neural Stem Cells | 50 µM | Significant increase in apoptotic cells (to 11.7%). | [10] |
| Human Neutrophils | 50 µg/ml | Significant increase in apoptosis. | [11] |
| Pancreatic Cancer (PaTu 8988t) | 1000 µM | Increased S-phase, reduced G1-phase. | [2] |
| Ovarian Cancer (A2780, SKOV3) | 6 µg/mL | Cell cycle arrest at G1/S transition. | [7] |
| Pancreatic Cancer (Panc-1, Bxpc3) | 5-20 µg/ml | Decreased percentage of cells in S-phase. | [8] |
Impact on Cellular Migration and Invasion
The influence of Propofol on the migratory and invasive capacity of cells, critical steps in cancer metastasis, is another area of active investigation. Many studies report an inhibitory effect, where Propofol reduces the ability of cancer cells to migrate and invade through the extracellular matrix.[2][8][9] This has been linked to the downregulation of proteins such as matrix metalloproteinases (MMPs).[2] However, similar to its effects on proliferation, the results are not entirely consistent, with some studies finding no effect or even a promotion of migration.[1][2]
| Cell Type | Propofol Concentration | Effect on Migration / Invasion | Reference |
| Breast Cancer (MCF7, MDA-MB-231) | 1-10 μg/ml | Reduced cell migration. | [9] |
| Pancreatic Cancer (Panc-1, Bxpc3) | 5-20 µg/ml | Significantly inhibited migration and invasion. | [8] |
| Ovarian Cancer (A2780, SKOV3) | 6 µg/mL | Suppressed migration and invasion. | [7] |
| Esophageal Cancer (KYSE30, KYSE960) | 3-5 µg/mL | Reduced Matrigel invasion. | [4] |
| Liver Cancer (HepG2, HCCLM3) | 10-100 µM | No effect on migration. | [1] |
| Lung Carcinoma Cells | Not specified | Inhibited invasion by reducing MMP expression. | [2] |
Mitochondrial and Metabolic Effects
Mitochondria are critical targets for Propofol's cellular actions. Propofol is known to interfere with mitochondrial function, which can lead to reduced cellular energy production and the initiation of apoptosis. Key effects include the inhibition of the mitochondrial respiratory chain, particularly Complex I, a decrease in the mitochondrial membrane potential, and a subsequent reduction in cellular ATP levels.[15][16] These mitochondrial perturbations are thought to be a central mechanism for both the anesthetic and some of the non-anesthetic effects of Propofol.
| Cell Type / System | Propofol Concentration | Mitochondrial / Metabolic Effect | Reference |
| Macrophages (Raw 264.7) | Therapeutic concentration | Significantly decreased mitochondrial membrane potential and cellular ATP levels. | [15] |
| Bovine Aortic Endothelial Cells | 0.01 mM (1.78 µg/mL) | Significantly inhibited mitochondrial membrane potential; distorted mitochondrial morphology. | [17] |
| HeLa and T67 Cells | Dose-dependent | Reduces cellular oxygen consumption rate by acting on mitochondrial Complex I. | [16] |
| Human Skeletal Muscle Cells | 1-10 µg/mL | Reduced spare capacity of electron transfer chain; profound inhibition of fatty acid oxidation. | [18] |
| Rat Heart Mitochondria | Not specified | Uncouples mitochondria by inducing proton leak and interferes with electron transport at coenzyme Q. | [19] |
Modulation of Cellular Signaling Pathways
Propofol exerts its diverse cellular effects by modulating a variety of intracellular signaling pathways. These pathways govern fundamental processes such as cell survival, proliferation, apoptosis, and inflammation. Understanding how Propofol interacts with these signaling networks is crucial for elucidating its mechanisms of action.
MEK/ERK Signaling
The Mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is a central regulator of cell growth and survival. Propofol has been shown to inhibit this pathway in several cancer types, leading to reduced proliferation and increased apoptosis. In non-small cell lung cancer, Propofol inhibits ERK1/2 phosphorylation, leading to the upregulation of the pro-apoptotic protein PUMA.[5] In ovarian cancer, it acts upstream by modulating a circular RNA (circVPS13C) and microRNA (miR-145) to suppress MEK/ERK signaling.[7]
PI3K/Akt Signaling
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another critical pro-survival pathway that is often dysregulated in cancer. Propofol has been found to induce apoptosis in glioma cells by altering the expression of genes within this pathway.[14] It also plays a role in cardioprotection by inhibiting ferroptosis via the AKT/p53 axis.[20] In immune cells, Propofol can suppress neuroinflammation by inhibiting microglial activation through a more complex pathway involving ROS, PI3K/Akt, mTOR, and HIF-1α.[21]
NF-κB Signaling
Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Propofol has been shown to inhibit NF-κB activity, which is a key part of its anti-inflammatory and pro-apoptotic effects. In pancreatic cancer cells, Propofol-induced apoptosis and sensitization to chemotherapy are achieved through the inhibition of NF-κB activity.[13]
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific research. This section provides detailed methodologies for key in-vitro experiments commonly used to assess Propofol's cellular effects, as derived from the literature.
Cell Viability and Proliferation Assays (MTT / CCK-8)
These colorimetric assays measure cell metabolic activity as an indicator of cell viability and proliferation.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 4x10³ to 6x10³ cells/well) and allowed to adhere overnight in a standard culture incubator (37°C, 5% CO₂).[1]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of Propofol (e.g., 1-100 µM) or a vehicle control (e.g., 0.05% DMSO).[1] Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).[1][13]
-
Reagent Addition: After incubation, 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution is added to each well.[1]
-
Incubation: The plates are incubated for an additional 1-4 hours to allow for the conversion of the tetrazolium salt into a colored formazan product by metabolically active cells.[1]
-
Quantification: For MTT, a solubilizing agent (like DMSO) is added to dissolve the formazan crystals. For CCK-8, this step is not needed. The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 450 nm for CCK-8, ~570 nm for MTT).[1] Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Apoptosis Detection by Annexin V Staining
This flow cytometry-based method detects the externalization of phosphatidylserine, an early marker of apoptosis.
-
Cell Culture and Treatment: Cells are cultured in 6-well plates (e.g., 1-2x10⁵ cells/well) and treated with the desired concentrations of Propofol for a specified duration (e.g., 24 hours).[4]
-
Cell Harvesting: Both adherent and floating cells are collected. Adherent cells are detached using trypsinization, and the trypsin is neutralized. Cells are then pooled and centrifuged.[4]
-
Washing: The cell pellet is washed once with cold phosphate-buffered saline (PBS).[4]
-
Staining: Cells are resuspended in 1X Annexin-binding buffer. Fluorescein isothiocyanate (FITC)-conjugated Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD are added to the cell suspension.[4]
-
Incubation: The cells are incubated for 15-20 minutes at room temperature in the dark to allow the antibodies to bind.[4]
-
Analysis: The stained cells are analyzed promptly using a flow cytometer. Annexin V-positive/PI-negative cells are identified as early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Transwell Migration and Invasion Assays
These assays quantify the ability of cells to move towards a chemoattractant (migration) or to move through a simulated basement membrane (invasion).
-
Chamber Preparation: For invasion assays, the upper chambers of Transwell inserts (typically with an 8 µm pore size) are pre-coated with a layer of Matrigel and allowed to solidify. For migration assays, the chambers are not coated.[7]
-
Cell Seeding: Cells, previously treated with Propofol or a control for a set period (e.g., 24h), are harvested and resuspended in a serum-free medium. A specific number of cells (e.g., 1x10⁵) is added to the upper chamber.[7]
-
Chemoattractant: The lower chamber is filled with a culture medium containing a chemoattractant, typically 10% fetal bovine serum (FBS).[7]
-
Incubation: The plates are incubated for a period that allows for cell movement (e.g., 24 hours).[7]
-
Cell Removal and Staining: After incubation, non-migrated/invaded cells on the upper surface of the membrane are removed with a cotton swab. The cells that have moved to the lower surface are fixed (e.g., with methanol) and stained with a dye such as crystal violet.[7]
-
Quantification: The stained cells are visualized under a microscope and counted in several random fields. The results are often expressed as the average number of migrated/invaded cells per field.
Conclusion
In-vitro studies have conclusively demonstrated that Propofol is a potent modulator of a wide array of fundamental cellular processes. Its effects are complex, often exhibiting dose- and cell-type-dependent characteristics. Propofol consistently demonstrates anti-proliferative and pro-apoptotic activities in numerous cancer cell lines, primarily through the modulation of key signaling pathways like MEK/ERK and PI3K/Akt and through direct interference with mitochondrial function. These findings underscore the potential of Propofol beyond its anesthetic properties and provide a strong rationale for further investigation into its therapeutic applications, particularly in oncology. This guide serves as a foundational resource for researchers aiming to explore and build upon the intricate cellular pharmacology of Propofol.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Effect of Propofol and Etomidate on the Proliferation, Cell-cycle Distribution, Apoptosis and Necrosis of Pancreatic Tumour Cells | In Vivo [iv.iiarjournals.org]
- 3. Frontiers | Propofol Inhibits Proliferation and Augments the Anti-Tumor Effect of Doxorubicin and Paclitaxel Partly Through Promoting Ferroptosis in Triple-Negative Breast Cancer Cells [frontiersin.org]
- 4. Propofol elicits apoptosis and attenuates cell growth in esophageal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. europeanreview.org [europeanreview.org]
- 6. smarttots.org [smarttots.org]
- 7. Propofol suppresses cell viability, cell cycle progression and motility and induces cell apoptosis of ovarian cancer cells through suppressing MEK/ERK signaling via targeting circVPS13C/miR-145 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Propofol and bupivacaine in breast cancer cell function in vitro - role of the NET1 gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. geneticsmr.org [geneticsmr.org]
- 11. Medwin Publishers | Effect of Propofol on Human Neutrophil Apoptosis in vitro [medwinpublishers.com]
- 12. Propofol limits rat myocardial ischemia and reperfusion injury with an associated reduction in apoptotic cell death in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Propofol induces apoptosis and increases gemcitabine sensitivity in pancreatic cancer cells in vitro by inhibition of nuclear factor-κB activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Effects of Propofol on Cytotoxic, Apoptotic and PI3K-Akt Signaling Pathway Genes on Brain Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Propofol specifically inhibits mitochondrial membrane potential but not complex I NADH dehydrogenase activity, thus reducing cellular ATP biosynthesis and migration of macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. hmlfunctionalcare.com [hmlfunctionalcare.com]
- 17. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 18. Effects of Propofol on Cellular Bioenergetics in Human Skeletal Muscle Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Propofol Protects Myocardium From Ischemia/Reperfusion Injury by Inhibiting Ferroptosis Through the AKT/p53 Signaling Pathway [frontiersin.org]
- 21. Propofol inhibits neuroinflammation and metabolic reprogramming in microglia in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Early-Stage Research on Profadol Hydrochloride Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Profadol hydrochloride is a potent opioid analgesic with a complex pharmacological profile, exhibiting both agonist and antagonist properties. Its unique structure has prompted early-stage research into the synthesis and evaluation of its derivatives to explore structure-activity relationships (SAR) and identify novel compounds with improved therapeutic indices. This technical guide provides an in-depth overview of the available early-stage research on this compound derivatives, focusing on their synthesis, analgesic activity, and proposed mechanisms of action. Due to the limited publicly available data on this specific class of compounds, this guide synthesizes the foundational knowledge from key studies and places it within the broader context of opioid pharmacology.
Data Presentation: Analgesic Activity of Profadol Derivatives
The primary available data on the analgesic activity of Profadol derivatives comes from research on conformationally restricted analogues. The following table summarizes the qualitative findings from hot-plate and writhing tests in mice.
| Compound | Derivative Type | Analgesic Activity Level | Reference |
| Spiro[tetralin-1,3'-pyrrolidine] (2a) | Conformationally Restricted Analogue | Codeine-level | [1] |
| N-Methylspiro[tetralin-1,3'-pyrrolidine] (2b) | Conformationally Restricted Analogue | Codeine-level | [1] |
| N-Methylspiro[5-hydroxytetralin-1,3'-pyrrolidine] (2j) | Conformationally Restricted Analogue | Not significant | [1] |
| N-Methylspiro[7-hydroxytetralin-1,3'-pyrrolidine] (2n) | Conformationally Restricted Analogue | Not significant | [1] |
| 6-hydroxy derivative (21) | Conformationally Restricted Analogue | Not significant | [1] |
Experimental Protocols
Detailed experimental protocols for the synthesis and analgesic evaluation of Profadol derivatives are not extensively published. The following sections provide a generalized methodology based on the available literature and standard practices in opioid research.
Synthesis of Conformationally Restricted Profadol Analogues
The synthesis of spiro[tetralin-1,3'-pyrrolidine] derivatives, which are conformationally restricted analogues of Profadol, has been described.[1] A general workflow for this synthesis is outlined below.
Detailed Steps:
-
Condensation: The appropriately substituted 1-tetralone is reacted with ethyl cyanoacetate to yield the corresponding ethyl 1-tetralylidenecyanoacetate derivative.[1]
-
Cyanation: The product from the previous step is then treated with potassium cyanide (KCN) to form the 1-cyano-1-(cyanomethyl)tetralin derivative.[1]
-
Cyclization and Hydrolysis: The dicyano intermediate is treated with either hydrogen bromide in a dry ether-dichloromethane solution or a mixture of acetic acid and sulfuric acid. This step facilitates the cyclization and hydrolysis to form the spiro[tetralin-1,3'-pyrrolidine-2',5'-dione] derivative.[1]
-
Reduction: The resulting dione is reduced using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) to yield the spiro[tetralin-1,3'-pyrrolidine] derivative.[1]
-
N-methylation (Optional): For the synthesis of the N-methyl derivative, the spiro[tetralin-1,3'-pyrrolidine] is subjected to N-methylation using formaldehyde (HCHO) and formic acid (HCO₂H).[1]
In Vivo Analgesic Activity Assays
Standard preclinical models are used to assess the analgesic efficacy of opioid compounds. The hot-plate and writhing tests are commonly employed to evaluate central and peripheral analgesic effects, respectively.
1. Hot-Plate Test (Thermal Nociception):
This test is used to measure the response to a thermal stimulus, primarily assessing supraspinally mediated analgesia.
References
Methodological & Application
Application Notes and Protocols for Propofol Administration in Laboratory Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of propofol to laboratory rats for anesthetic purposes. The information is compiled from various scientific studies and aims to ensure safe and effective use in a research setting.
Overview and Considerations
Propofol (2,6-diisopropylphenol) is a short-acting, intravenous hypnotic agent commonly used for the induction and maintenance of anesthesia in both clinical and preclinical settings. Its rapid onset, short duration of action, and quick recovery profile make it a valuable tool for surgical procedures and imaging studies in laboratory rats.[1][2] However, proper administration protocols are crucial to minimize risks such as respiratory depression and hypotension.[3]
Key considerations before selecting a protocol include:
-
Route of Administration: Intravenous (IV) administration is the most common and reliable method, providing rapid onset and precise control over the depth of anesthesia.[4][5] Intraperitoneal (IP) injection is also used but can result in more variable absorption and less predictable anesthetic depth.[6][7]
-
Formulation: Propofol is a lipophilic drug typically formulated in a lipid emulsion.[4][5] The formulation can influence its pharmacokinetic and pharmacodynamic properties.[4][5]
-
Combination Anesthesia: Propofol is often used in combination with analgesics (e.g., fentanyl) and sedatives (e.g., medetomidine) to enhance analgesia and reduce the required dose of propofol, thereby minimizing its side effects.[6][7][8]
-
Monitoring: Continuous monitoring of vital signs, including respiratory rate, heart rate, and body temperature, is essential throughout any procedure involving propofol.[9]
Quantitative Data for Propofol Administration
The following tables summarize dosages and infusion rates for propofol administration in rats, compiled from various studies.
Table 1: Intravenous (IV) Propofol Administration
| Parameter | Dosage/Rate | Application | Notes | Source(s) |
| Induction | 10 mg/kg | Anesthesia Induction | Titrate as needed. | [9] |
| Induction Infusion Rate | 2.5 - 20 mg/kg/min | Induction of Anesthesia | An optimal rate of 10 mg/kg/min has been suggested to achieve anesthesia with a lower total dose.[10] | [10] |
| Maintenance Infusion | 25 mg/kg/h (with Ketamine) | Long-lasting Anesthesia | This protocol involves co-administration with ketamine and neuromuscular blockade with rocuronium. The infusion rate is typically reduced hourly to avoid accumulation. | [11] |
| Maintenance Infusion | 150 - 200 mcg/kg/min | General Surgery | Higher rates are generally required for the first 10-15 minutes following the induction dose. | [12] |
| Lipid-Free Formulation Infusion | 6.25 - 12.5 mg/min/kg for 2 min | EEG Burst Suppression | This is a high rate used to induce isoelectric EEG activity. | [4] |
Table 2: Intraperitoneal (IP) Propofol Administration
| Parameter | Dosage/Rate | Application | Notes | Source(s) |
| Induction (Propofol alone) | 50 - 200 mg/kg | Anesthesia Induction | Results can be erratic. 200 mg/kg was the most predictable dose for inducing loss of righting reflex, but surgical anesthesia was not achieved. | [6] |
| Combination Anesthesia (Surgical) | 100 mg/kg Propofol + 0.1 mg/kg Medetomidine + 0.1 mg/kg Fentanyl | Surgical Anesthesia | Provides a surgical window of approximately 25 minutes.[6][7][8] | [6][7][8] |
| Combination Anesthesia (Non-painful procedures) | 100 mg/kg Propofol + 0.3 mg/kg Medetomidine | Restraint | Suitable for non-painful procedures requiring restraint for at least 30 minutes. | [6] |
Experimental Protocols
Protocol 1: Intravenous (IV) Infusion for Anesthesia
This protocol is suitable for surgical procedures requiring a stable plane of anesthesia.
Materials:
-
Propofol (1% emulsion)
-
Syringe pump
-
Intravenous catheter (e.g., for tail vein cannulation)
-
Heating pad to maintain body temperature
-
Monitoring equipment (pulse oximeter, rectal thermometer)
Procedure:
-
Animal Preparation: Acclimate the rat to the experimental environment. Ensure the animal is appropriately fasted if required by the specific study design (fasting is not always necessary for rodents).[9]
-
Catheterization: Place an IV catheter in the lateral tail vein.
-
Induction: Administer an induction dose of propofol. This can be a bolus of 10 mg/kg or an infusion at a rate of 10 mg/kg/min until the desired depth of anesthesia is achieved (e.g., loss of pedal withdrawal reflex).[9][10]
-
Maintenance: Immediately following induction, begin a continuous infusion of propofol. An initial rate of 150-200 mcg/kg/min can be used and then titrated to effect based on physiological responses.[12] For longer procedures, a combination with other agents and a reduced propofol rate may be necessary to prevent accumulation.[11]
-
Monitoring: Continuously monitor the rat's respiratory rate, heart rate, oxygen saturation, and body temperature. Adjust the infusion rate as needed to maintain a stable anesthetic plane.[9]
-
Recovery: Once the procedure is complete, discontinue the propofol infusion. Continue monitoring the animal until it is fully ambulatory.[9]
Protocol 2: Intraperitoneal (IP) Injection for Surgical Anesthesia
This protocol describes a combination of propofol, medetomidine, and fentanyl for achieving surgical anesthesia.
Materials:
-
Propofol (1% emulsion)
-
Medetomidine (e.g., 1 mg/mL)
-
Fentanyl (e.g., 0.05 mg/mL)
-
Sterile syringes and needles
-
Heating pad
-
Monitoring equipment
Procedure:
-
Drug Preparation: Prepare a fresh mixture of propofol (100 mg/kg), medetomidine (0.1 mg/kg), and fentanyl (0.1 mg/kg).[6][7][8]
-
Administration: Administer the mixture via intraperitoneal injection.
-
Induction: Place the rat in a quiet, warm cage and monitor for the onset of anesthesia. The loss of the pedal withdrawal reflex indicates surgical anesthesia. This is typically achieved within a few minutes.
-
Surgical Procedure: The surgical window is approximately 25-30 minutes.[6][7][8]
-
Monitoring: Throughout the procedure, monitor the rat's vital signs.
-
Reversal (Optional but Recommended): To expedite recovery, atipamezole (the reversal agent for medetomidine) can be administered at the end of the procedure.[6][7]
-
Post-operative Care: Provide appropriate post-operative analgesia and monitor the animal until fully recovered.
Visualizations
Experimental Workflow for IV Propofol Administration
Caption: Workflow for intravenous propofol administration in rats.
Signaling Pathways Affected by Propofol
Propofol's primary mechanism of action is the potentiation of GABAergic transmission.[13] It also affects other neuronal systems.
Caption: High-level overview of neuronal signaling pathways affected by propofol.
Recent research has shown that propofol can directly inhibit glutamatergic neurons in the lateral hypothalamus, contributing to its anesthetic effect.[14] Additionally, studies have indicated that propofol may impact intracellular transport by affecting kinesin motor proteins, leading to reduced vesicle movement in neurons.[15] Propofol has also been shown to depress electrical synaptic strength in certain neurons by facilitating GABAB receptors and their downstream signaling pathways.[16] In some contexts, particularly in the developing brain, propofol has been observed to induce neuronal apoptosis.[17]
References
- 1. Altitude effect on Propofol Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Propofol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Frontiers | Effectiveness and safety of ciprofol for the induction and maintenance of general anesthesia in urological surgery: a prospective, non-inferiority cohort study [frontiersin.org]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Anesthesia with Intraperitoneal Propofol, Medetomidine, and Fentanyl in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aalas [aalas.kglmeridian.com]
- 9. az.research.umich.edu [az.research.umich.edu]
- 10. Optimum rate of administration of propofol for induction of anaesthesia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intravenous propofol, ketamine (ketofol) and rocuronium after sevoflurane induction provides long lasting anesthesia in ventilated rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drugs.com [drugs.com]
- 13. biorxiv.org [biorxiv.org]
- 14. Frontiers | Propofol-induced anesthesia involves the direct inhibition of glutamatergic neurons in the lateral hypothalamus [frontiersin.org]
- 15. sciencedaily.com [sciencedaily.com]
- 16. Effects of Propofol on Electrical Synaptic Strength in Coupling Reticular Thalamic GABAergic Parvalbumin-Expressing Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
HPLC method for quantification of Propofol in plasma
An accurate and reliable method for the quantification of propofol (2,6-diisopropylphenol) in plasma is essential for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology.[1] High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for this purpose, offering high sensitivity and specificity.[2] This document provides detailed application notes and protocols for the determination of propofol in human plasma using various HPLC methods, including those coupled with UV, fluorescence, and tandem mass spectrometry detectors.
Principle of the Method
Reverse-Phase HPLC (RP-HPLC) is the standard technique for propofol analysis. The principle involves injecting a prepared plasma sample into the HPLC system. The sample is carried by a mobile phase through a column packed with a nonpolar stationary phase (e.g., C18). Propofol, being a relatively nonpolar molecule, is retained on the column and then separated from other plasma components. The concentration of propofol is determined by a detector as it elutes from the column. An internal standard (IS) is typically used to improve the accuracy and precision of the quantification.
Experimental Protocols
Effective quantification of propofol in a complex biological matrix like plasma requires robust sample preparation to remove interfering substances, primarily proteins. Three common extraction techniques are detailed below, followed by chromatographic conditions.
Protocol 1: Sample Preparation via Protein Precipitation (PPT)
This is a rapid and simple method suitable for high-throughput analysis.[3]
-
Aliquot Plasma: Transfer 500 µL of plasma sample into a microcentrifuge tube.
-
Add Internal Standard: Spike the sample with a working solution of the internal standard (e.g., Thymol).
-
Precipitation: Add 1 mL of cold acetonitrile.[3]
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Collect Supernatant: Carefully transfer the clear supernatant to a clean tube or an HPLC vial.
-
Injection: Inject a portion of the supernatant (e.g., 20-50 µL) directly into the HPLC system.[3]
Protocol 2: Sample Preparation via Liquid-Liquid Extraction (LLE)
LLE provides a cleaner extract compared to PPT, reducing matrix effects.
-
Aliquot Plasma: Transfer 500 µL of plasma sample into a glass test tube.
-
Add Internal Standard: Spike the sample with a working solution of the internal standard (e.g., Thymol or Propofol-d18).[4]
-
Add Extraction Solvent: Add 2 mL of an organic solvent mixture, such as ethyl acetate/hexane.[4][5] Another option is cyclohexane.[6]
-
Vortex/Mix: Cap the tube and vortex for 2-5 minutes to facilitate the extraction of propofol into the organic layer.
-
Centrifuge: Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Transfer Organic Layer: Carefully transfer the upper organic layer to a new clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature or 30-40°C.
-
Reconstitution: Reconstitute the dried residue in a known volume (e.g., 100-200 µL) of the HPLC mobile phase.
-
Injection: Vortex briefly and inject an aliquot into the HPLC system.
Protocol 3: Sample Preparation via Solid-Phase Extraction (SPE)
SPE is highly effective for producing clean samples and can be automated, though it is more time-consuming and costly than PPT or LLE.[7][8][9]
-
Condition SPE Cartridge: Condition a C18 SPE cartridge (e.g., hydrophilic-lipophilic balance cartridge) by passing 1 mL of methanol followed by 1 mL of deionized water.[9]
-
Load Sample: Load the plasma sample (pre-treated if necessary, e.g., diluted or pH-adjusted) onto the conditioned cartridge.
-
Wash: Wash the cartridge with 1 mL of a weak solvent (e.g., 5-10% methanol in water) to remove polar interferences while retaining propofol.
-
Elute: Elute propofol and the internal standard from the cartridge using a small volume (e.g., 1 mL) of a strong solvent like methanol or acetonitrile.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a nitrogen stream and reconstitute in the mobile phase, similar to the LLE protocol.
-
Injection: Inject the reconstituted sample into the HPLC system. A rapid C18 pipette-tip based SPE method can also be used to bypass the need for protein precipitation.[7][8]
Instrumentation and Chromatographic Conditions
The following tables summarize typical HPLC conditions for propofol quantification. Researchers should optimize these parameters for their specific instrumentation and requirements.
Method 1: HPLC with Fluorescence Detection (HPLC-FLD)
This method is highly sensitive and selective for propofol analysis.[3]
| Parameter | Condition |
| HPLC System | Standard HPLC with a fluorescence detector |
| Column | Purospher RP-18 endcapped (75 mm x 4 mm, 3 µm)[3] or similar C18 |
| Mobile Phase | Acetonitrile : Water (65:35, v/v)[3] |
| Flow Rate | 0.6 mL/min[3] |
| Injection Volume | 20 µL |
| Column Temp. | 30°C[10] |
| Detection | Excitation: 276 nm, Emission: 310 nm[3][5] |
| Internal Standard | Thymol[3] |
Method 2: HPLC with UV Detection (HPLC-UV)
A common and accessible method, though generally less sensitive than fluorescence or MS detection.
| Parameter | Condition |
| HPLC System | Standard HPLC with a UV/Vis or PDA detector |
| Column | Diamonsil C18 (200 mm x 4.6 mm, 5 µm)[10] or similar C18 |
| Mobile Phase | Methanol : Water (80:20, v/v)[10] |
| Flow Rate | 1.0 mL/min[10] |
| Injection Volume | 20 µL |
| Column Temp. | 30°C[10] |
| Detection | 270 nm[10] |
| Internal Standard | Thymol or Dibutyl phthalate[10] |
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is the most sensitive and specific method, considered the gold standard for bioanalytical assays.[11]
| Parameter | Condition |
| LC System | UPLC or HPLC system coupled to a triple quadrupole mass spectrometer |
| Column | ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)[1] or similar |
| Mobile Phase | Gradient elution with Acetonitrile and 10 mM Ammonium Acetate buffer[11][12] |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5-10 µL |
| Ionization Source | Electrospray Ionization (ESI) or APCI, often in negative mode[4][8][11][12] |
| Detection | Multiple Reaction Monitoring (MRM) |
| Internal Standard | Propofol-d17 or Propofol-d18 (deuterated)[4][7][8] |
Data Presentation: Quantitative Method Comparison
The following tables summarize and compare the performance of various published methods.
Table 1: HPLC Method Parameters and Performance
| Parameter | HPLC-FLD | HPLC-UV | LC-MS/MS |
|---|---|---|---|
| Linearity Range | 5 - 2000 ng/mL[5] | 200 - 10,000 ng/mL[10] | 0.005 - 5 µg/mL (5 - 5000 ng/mL)[7][8] |
| Correlation (r²) | > 0.997[13] | 0.9997[10] | 0.9992[7][8] |
| Limit of Quant. (LOQ) | 3 ng/mL[3] | 200 ng/mL[10] | 1 - 5 ng/mL[9][11] |
Table 2: Method Validation Summary
| Parameter | HPLC-FLD (LLE) | HPLC-UV (PPT) | LC-MS/MS (SPE) |
|---|---|---|---|
| Recovery | > 95%[5] | 83.47% - 92.11%[10] | > 96%[9] |
| Intra-day Precision (%RSD) | < 10%[5] | 4.72% - 9.70%[10] | 2.0% - 8.9%[7][8] |
| Inter-day Precision (%RSD) | < 10%[5] | 4.27% - 6.41%[10] | 3.8% - 7.7%[7] |
| Accuracy | Not specified | Not specified | 90.0% - 113.3%[7][8] |
Visualized Workflows
The following diagrams illustrate the logical flow of the experimental protocols.
Caption: General workflow for propofol quantification in plasma.
Caption: Detailed workflows for plasma sample preparation techniques.
References
- 1. Quantitation of propofol metabolites by LC–MS/MS demonstrating long detection window for urine drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Propofol detection for monitoring of intravenous anaesthesia: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A rapid and simple HPLC method for the analysis of propofol in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. [Reversed-phase high performance liquid chromatographic determination of propofol in human plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. Determination of propofol in human plasma with C18 pipette-tip based solid-phase extraction followed by liquid chromatography atmospheric-pressure chemical ionization tandem mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Validation of an LC-MS/MS Method for the Determination of Propofol, Midazolam, and Carbamazepine in Rat Plasma: Application to Monitor Their Concentrations Following Co-administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Validation of an LC-MS/MS Method for the Determination of Propofol, Midazolam, and Carbamazepine in Rat Plasma: Application to Monitor Their Concentrations Following Co-administration [jstage.jst.go.jp]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Propofol Sedation in Animal Research Models
Introduction
Propofol (2,6-diisopropylphenol) is a widely utilized intravenous anesthetic agent in both clinical and research settings.[1] Its popularity stems from its rapid onset of action, short duration, and smooth recovery profile.[2] These characteristics make it a valuable tool for sedation and anesthesia in various animal research models. This document provides detailed application notes and protocols for the use of propofol, aimed at researchers, scientists, and drug development professionals.
Mechanism of Action
Propofol's primary mechanism of action is the positive modulation of the gamma-aminobutyric acid (GABA) type A receptor, the main inhibitory neurotransmitter in the central nervous system.[1] By binding to the GABA-A receptor, propofol enhances the effects of GABA, leading to an increased influx of chloride ions into neurons. This hyperpolarizes the neuron, making it less likely to fire an action potential and resulting in sedation and hypnosis.[1]
Secondary mechanisms that contribute to propofol's effects include the inhibition of NMDA receptors and the activation of glycine receptors, further enhancing its inhibitory effects on the central nervous system.[1]
Signaling Pathway Diagrams
Caption: Propofol's primary mechanism via GABA-A receptor modulation.
Pharmacokinetics in Animal Models
Propofol is highly lipophilic, leading to rapid distribution into tissues, including the central nervous system.[2] It is metabolized in the liver, and its clearance can vary significantly between species.[3][4]
| Animal Model | Induction Dose (mg/kg) | Maintenance Dose | Clearance Rate (ml/kg/min) | Recovery Time (minutes) |
| Mouse | 50-100 (IP)[5], 20 (IV)[6] | 2 mg/kg/min (infusion)[7] | - | - |
| Rat | 10 (IV infusion)[8] | - | 30-80[3][4] | - |
| Rabbit | - | - | ~340[3][4] | - |
| Dog | 5.95 (unpremedicated)[9] | 0.806 mg/kg/min (intermittent injection)[9] | 30-80[3][4] | 18-22[9] |
| Pig | 2 (with premedication)[10] | - | 30-80[3][4] | - |
| Goat | - | 0.44 mg/kg/min (infusion)[11] | - | - |
Experimental Protocols
General Considerations:
-
Propofol is an emulsion and can support microbial growth; aseptic technique is crucial.[2]
-
Due to its minimal analgesic effects, concurrent administration of analgesics is recommended for painful procedures.[2]
-
Respiratory depression and apnea are common side effects, especially with rapid injection; monitoring of respiration is essential.[12]
Protocol 1: Intravenous Sedation in a Canine Model
This protocol is adapted from studies demonstrating propofol use in dogs.[9][13]
Materials:
-
Propofol (10 mg/mL emulsion)
-
Catheter and infusion supplies
-
Monitoring equipment (ECG, pulse oximeter, blood pressure monitor)
-
(Optional) Premedicants such as acepromazine.
Procedure:
-
Premedication (Optional): Administer acepromazine (0.02-0.04 mg/kg) to reduce the required dose of propofol.[9]
-
Induction: Administer propofol intravenously at a dose of approximately 5.95 mg/kg in unpremedicated dogs, or a reduced dose if premedicated.[9] Titrate to effect over 60-90 seconds.
-
Maintenance: For prolonged procedures, anesthesia can be maintained with intermittent intravenous injections totaling approximately 0.806 mg/kg/minute.[9]
-
Monitoring: Continuously monitor heart rate, respiratory rate, and blood pressure.[14][15][16]
-
Recovery: Recovery is typically rapid, with animals often ambulatory within 20 minutes.[12]
Protocol 2: Sedation in a Rodent Model (Mouse)
This protocol is based on findings from rodent studies.[5][6]
Materials:
-
Propofol (10 mg/mL emulsion)
-
Appropriate syringes and needles for intravenous or intraperitoneal injection
-
Heating pad to maintain body temperature
-
Monitoring equipment.
Procedure:
-
Induction: For intravenous administration, a dose of 20 mg/kg via the tail vein can be used.[6] For intraperitoneal injection, doses ranging from 50-100 mg/kg have been reported.[5]
-
Maintenance: For longer procedures, a continuous infusion of 2 mg/kg/min can be utilized.[7]
-
Monitoring: Monitor respiratory rate and depth of anesthesia. Body temperature should be maintained using a heating pad.
-
Recovery: Place the animal in a warm, quiet environment for recovery.
Experimental Workflow Diagram
Caption: General experimental workflow for propofol sedation.
Physiological Effects and Monitoring
Propofol can cause dose-dependent depression of the cardiovascular and respiratory systems.[12]
| Parameter | Effect of Propofol | Monitoring Recommendation |
| Heart Rate | Can cause bradycardia.[17] | Continuous ECG monitoring.[16] |
| Blood Pressure | Can cause hypotension due to vasodilation.[17] | Regular blood pressure monitoring.[16] |
| Respiration | Can cause respiratory depression and apnea.[12] | Visual observation of breathing, pulse oximetry.[16] |
| Body Temperature | Can lead to hypothermia.[15] | Rectal temperature monitoring.[15] |
Comparison with Other Anesthetics
When compared to inhalant anesthetics like isoflurane, propofol may offer protective effects against microvascular flow deterioration.[18] However, isoflurane may provide a more consistent anesthetic plane.[19] The choice of anesthetic should be guided by the specific requirements of the research protocol.
Propofol is a versatile and effective anesthetic agent for use in a wide range of animal research models. A thorough understanding of its pharmacokinetics, mechanism of action, and potential side effects is essential for its safe and effective use. The protocols and data presented in these application notes provide a foundation for the development of specific anesthetic regimens tailored to individual research needs.
References
- 1. What is the mechanism of Propofol? [synapse.patsnap.com]
- 2. avmajournals.avma.org [avmajournals.avma.org]
- 3. tandfonline.com [tandfonline.com]
- 4. The pharmacokinetics of propofol in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Propofol effects in rodent models of traumatic brain injury: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of brain target controlled infusion of propofol in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimum rate of administration of propofol for induction of anaesthesia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Propofol as an intravenous anaesthetic agent in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anesthesia protocols in laboratory animals used for scientific purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of Propofol or Isoflurane Anesthesia Maintenance, Combined with a Fentanyl–Lidocaine–Ketamine Constant-Rate Infusion in Goats Undergoing Abomasotomy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Propofol: Formulations, Administration, Effects, & More [cliniciansbrief.com]
- 13. Propofol, a new anaesthetic drug in veterinary medicine [medigraphic.com]
- 14. az.research.umich.edu [az.research.umich.edu]
- 15. wvs.academy [wvs.academy]
- 16. naturecoastanimalwellness.com [naturecoastanimalwellness.com]
- 17. Frontiers | Effects of different rates of propofol with or without S-ketamine on ventricular function in healthy cats – a randomized study [frontiersin.org]
- 18. Sedation with propofol and isoflurane differs in terms of microcirculatory parameters: A randomized animal study using dorsal skinfold chamber mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Comparison of Different Anesthetic Regimens using Isoflurane and Propofol as Constant-Rate Infusion for Long-term Anesthesia in Dogs | Journal of Advanced Veterinary Research [advetresearch.com]
Application Notes and Protocols for Intravenous Administration of Propofol in Canines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propofol (2,6-diisopropylphenol) is a short-acting, intravenous hypnotic agent utilized for the induction and maintenance of anesthesia in canine models.[1] Its rapid onset of action, smooth induction, and quick recovery make it a valuable tool in research settings.[2] This document provides detailed application notes and protocols for the intravenous administration of propofol in canines, summarizing key quantitative data and outlining experimental methodologies.
Mechanism of Action
Propofol's primary mechanism of action is the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[3] This interaction increases the duration of the opening of the chloride channel, leading to hyperpolarization of the postsynaptic membrane and neuronal inhibition.[3] Additionally, propofol has been shown to modulate other signaling pathways, including the PI3K/Akt pathway, which may contribute to its neuroprotective effects.[4][5]
Data Presentation
Table 1: Pharmacokinetic Parameters of Propofol in Canines
| Parameter | Value | Canine Model | Reference |
| Elimination Half-Life (t½β) | 322.3 (± 27.0) min | Beagle dogs | [6] |
| Volume of Distribution at Steady State (Vdss) | 6.510 (± 0.524) L/kg | Beagle dogs | [6] |
| Body Clearance (Cl) | 50.1 (± 3.9) mL/kg/min | Beagle dogs | [6] |
| Mean Residence Time (MRT) | 131.6 (± 8.9) min | Beagle dogs | [6] |
| Initial Elimination Phase | < 10 minutes | Dogs | [1] |
Table 2: Intravenous Propofol Dosages for Anesthesia in Canines
| Application | Dosage | Premedication Status | Reference |
| Anesthetic Induction (Bolus) | 2.8 (± 0.5) mg/kg | Premedicated with acepromazine | [7] |
| 4.7 (± 1.3) mg/kg | Unpremedicated | [7] | |
| 1-4 mg/kg | Premedicated | [8] | |
| 6.5 mg/kg | Nonpremedicated | [8] | |
| Anesthetic Induction (Infusion Rate) | 1.0 mg/kg/min | Premedicated with methadone and dexmedetomidine | [8] |
| Anesthetic Maintenance (Infusion Rate) | 0.4 mg/kg/min | Premedicated with acepromazine and papaveretum | [6] |
| 0.15 - 0.4 mg/kg/min | Dependent on adjunct drugs and surgical stimulation | [9] | |
| 0.2 - 0.4 mg/kg/min | With adequate premedication | [10] | |
| Anesthetic Maintenance (Intermittent Bolus) | 0.5 - 2 mg/kg | As needed | [9] |
Mandatory Visualizations
Caption: Propofol potentiates GABAergic signaling.
Caption: Propofol's activation of the PI3K/Akt pathway.
Caption: Workflow for intravenous propofol studies in canines.
Experimental Protocols
Protocol 1: Intravenous Bolus Administration for Anesthetic Induction
Objective: To induce general anesthesia in canines for short procedures or prior to maintenance with an inhalant anesthetic.
Materials:
-
Propofol (10 mg/mL emulsion)
-
Sterile syringes
-
Intravenous catheter
-
Canine subject
-
(Optional) Premedication agents (e.g., acepromazine, opioids)
-
Physiological monitoring equipment (ECG, pulse oximeter, capnograph, blood pressure monitor)
Procedure:
-
Animal Preparation: Ensure the canine has been appropriately fasted. Place an intravenous catheter in a suitable vein (e.g., cephalic, saphenous).
-
Premedication (Optional): If premedication is used, administer the selected agents at the appropriate dose and time before propofol induction. For example, acepromazine can be administered at 0.05 mg/kg.[7]
-
Propofol Administration:
-
For premedicated dogs, draw up a calculated dose of propofol (e.g., starting at 2.2 mg/kg).[7]
-
For unpremedicated dogs, draw up a calculated dose of propofol (e.g., starting at 3.8 mg/kg).[7]
-
Administer the propofol intravenously over 30-60 seconds, titrating to effect.[1] "To effect" is typically characterized by loss of palpebral reflex, jaw relaxation, and readiness for endotracheal intubation.
-
-
Monitoring: Immediately following induction, begin monitoring vital signs, including heart rate, respiratory rate, oxygen saturation, and blood pressure. Be prepared to provide respiratory support as apnea is a common side effect.[1]
-
Transition to Maintenance (if applicable): If the procedure is longer than the duration of action of the initial bolus, either begin an inhalant anesthetic or proceed to a continuous rate infusion of propofol.
Protocol 2: Continuous Rate Infusion (CRI) for Anesthetic Maintenance
Objective: To maintain a stable plane of anesthesia for surgical or other prolonged procedures.
Materials:
-
Propofol (10 mg/mL emulsion)
-
Syringe pump
-
Intravenous line and connectors
-
Intravenous catheter
-
Canine subject
-
Physiological monitoring equipment
Procedure:
-
Induction: Induce anesthesia using an intravenous bolus of propofol as described in Protocol 1.
-
Initiation of CRI:
-
Anesthetic Depth Adjustment:
-
Continuously monitor the patient's anesthetic depth based on physiological parameters (heart rate, blood pressure, respiratory rate) and response to surgical stimulation.
-
Adjust the infusion rate as needed. Increase the rate to deepen anesthesia or decrease the rate to lighten the anesthetic plane.
-
-
Discontinuation and Recovery:
-
At the end of the procedure, discontinue the propofol infusion.
-
Continue to monitor the patient closely throughout the recovery period. Recovery from propofol anesthesia is typically rapid.[1] The mean time to extubation has been reported as 7.6 minutes and to standing as 30.7 minutes following infusion.[6]
-
Important Considerations
-
Apnea: Rapid bolus administration is associated with an increased risk of apnea. Administering propofol slowly and titrating to effect can mitigate this risk.[1]
-
Hypotension: Propofol can cause a dose-dependent decrease in blood pressure.[4] Careful cardiovascular monitoring is essential, especially in compromised patients.
-
Aseptic Technique: Propofol emulsions support microbial growth. Strict aseptic technique must be maintained when handling and administering the drug.[9]
-
Sighthounds: While propofol is considered safe for sighthounds, recovery may be prolonged.[12]
-
Premedication: The use of premedication can significantly reduce the required dose of propofol and may lead to a smoother induction and recovery.[7][9]
References
- 1. drugs.com [drugs.com]
- 2. Propofol anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. propofoldreams.wordpress.com [propofoldreams.wordpress.com]
- 4. Propofol mediates signal transducer and activator of transcription 3 activation and crosstalk with phosphoinositide 3-kinase/AKT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Action of Propofol in Modulating Microglial Activation in Ischemic Stroke [mdpi.com]
- 6. Pharmacokinetics of propofol administered by infusion in dogs undergoing surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Median effective dosage of propofol for induction of anesthesia in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What Is the Optimal Propofol Infusion Rate in Dogs? [cliniciansbrief.com]
- 9. avmajournals.avma.org [avmajournals.avma.org]
- 10. CRI and TIVA - WSAVA 2014 Congress - VIN [vin.com]
- 11. researchgate.net [researchgate.net]
- 12. zoetisus.com [zoetisus.com]
Application Notes and Protocols for the GC-MS Analysis of Propofol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of propofol in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
Propofol (2,6-diisopropylphenol) is a widely used intravenous anesthetic agent for the induction and maintenance of anesthesia and sedation.[1][2] Its rapid onset and short duration of action are due to its rapid distribution from the plasma to the central nervous system and its extensive metabolism, primarily in the liver.[1][3] Monitoring propofol levels in biological samples is crucial for clinical drug monitoring, forensic toxicology, and pharmacokinetic studies in drug development.[4] Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and sensitive analytical technique well-suited for the qualitative and quantitative determination of propofol.[4][5]
Metabolic Pathway of Propofol
Propofol undergoes extensive metabolism in the liver, with extrahepatic metabolism also contributing significantly to its clearance.[1][6] The primary metabolic pathways involve direct glucuronidation of the parent drug and hydroxylation of the phenol ring to form 2,6-diisopropyl-1,4-quinol.[6][7] This quinol metabolite is then further conjugated with glucuronic acid or sulfate.[6][7] The major enzymes involved in propofol metabolism include Cytochrome P450 isoenzymes CYP2B6 and CYP2C9 for hydroxylation, and UDP-glucuronosyltransferase (UGT) 1A9 for direct glucuronidation.[1][7][8] The resulting metabolites are water-soluble, largely inactive, and are primarily excreted in the urine.[3][6]
Experimental Protocols
The following protocols are generalized from various published methods. Researchers should validate the chosen method for their specific application and matrix.
Protocol 1: Liquid-Liquid Extraction (LLE) for Blood Samples
This protocol is adapted from methodologies used in forensic toxicology.[4][9]
1. Sample Preparation:
-
To 1 mL of whole blood, add an internal standard (e.g., 100 µL of 10 µg/mL 2-(tert-Butyl)-4,6-dimethylphenol or propofol-d17).[4][10]
-
Add 2 mL of a pH 11.0 buffer or a mixture of sodium bicarbonate and carbonate (2/1 w/w).[9][10]
-
Add 4 mL of an organic solvent such as diethyl ether or ethyl acetate.[4][9]
2. Extraction:
-
Vortex the mixture for 1-2 minutes or place on a rotary shaker for 20 minutes.[9]
-
Centrifuge at 5,000 rpm for 5 minutes to separate the layers.[9]
3. Evaporation and Reconstitution:
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.[9]
-
Reconstitute the residue in 100 µL of ethyl acetate or methanol for GC-MS analysis.[9]
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol is suitable for cleaner sample extracts.[2]
1. Sample Pre-treatment:
-
To 200 µL of plasma, add an internal standard (e.g., cannabinol).[2]
-
Add 1 mL of phosphate-buffered saline (PBS).[2]
2. SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange (MCX) SPE cartridge with methanol followed by water.[2]
3. Sample Loading and Washing:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
4. Elution:
-
Elute the propofol and internal standard from the cartridge with 100% methanol.[2]
-
The eluate can be directly injected into the GC-MS system, which is advantageous as it avoids potential loss of the volatile propofol during evaporation steps.[2]
GC-MS Parameters
The following table summarizes typical GC-MS parameters for propofol analysis.
| Parameter | Setting | Reference |
| Gas Chromatograph | ||
| Column | HP-5MS (30 m x 0.250 mm, 0.25 µm) or similar | [2] |
| Carrier Gas | Helium | [9][11] |
| Flow Rate | 0.5 - 1.5 mL/min | [9][11] |
| Injection Mode | Splitless | [2] |
| Injector Temperature | 250°C | [2][9] |
| Oven Temperature Program | Initial 70-80°C, ramp at 20°C/min to 200-290°C, then ramp to 300°C | [2][9] |
| Mass Spectrometer | ||
| Ionization Mode | Electron Impact (EI) | [11] |
| Ion Source Temperature | 200 - 230°C | [2][9] |
| Interface Temperature | 250 - 280°C | [2][9] |
| Acquisition Mode | Selected Ion Monitoring (SIM) | [11] |
| Monitored Ions (m/z) | Propofol: 178, 163; IS: Varies with standard used (e.g., 150, 135 for 2-(tert-Butyl)-4,6-dimethylphenol) | [9] |
Quantitative Data Summary
The following table presents a summary of quantitative data from various validated GC-MS methods for propofol analysis.
| Method | Matrix | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| LLE-GC-MS | Blood | 0.02 - 10 | 0.005 | - | [4][12] |
| LLE-GC/MS-TOF | Blood | 0.025 - 2 | 0.01 | 0.025 | [9] |
| SPE-GC-MS | Plasma | 0.025 - 20 (ng/mL) | 0.01 (ng/mL) | 0.025 (ng/mL) | [2] |
| DI-SPME-GC-MS | Microdialysate | 0.00005 - 0.2 | 0.00005 | - | [11] |
LOD: Limit of Detection; LOQ: Limit of Quantification; LLE: Liquid-Liquid Extraction; SPE: Solid-Phase Extraction; DI-SPME: Direct Immersion Solid-Phase Microextraction.
Experimental Workflow
The general workflow for the GC-MS analysis of propofol is depicted below.
Conclusion
The GC-MS methods described provide a reliable and sensitive approach for the quantification of propofol in various biological matrices. The choice of sample preparation technique, either liquid-liquid extraction or solid-phase extraction, will depend on the specific requirements of the analysis, such as sample volume, required cleanliness of the extract, and throughput. Proper method validation is essential to ensure accurate and precise results for clinical and forensic applications. While GC-MS is excellent for analyzing the parent propofol, LC-MS/MS methods may be more suitable for the simultaneous analysis of propofol and its thermally labile glucuronide and sulfate metabolites.[13]
References
- 1. Clinical Pharmacokinetics and Pharmacodynamics of Propofol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective and Accurate Determination Method of Propofol in Human Plasma by Mixed-Mode Cation Exchange Cartridge and GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. [Determination of propofol in human blood by GC-MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabolic Profiles of Propofol and Fospropofol: Clinical and Forensic Interpretative Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. agilent.com [agilent.com]
- 11. Development of a highly sensitive gas chromatography–mass spectrometry method preceded by solid‐phase microextraction for the analysis of propofol in low‐volume cerebral microdialysate samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mobile.labmedica.com [mobile.labmedica.com]
Application of Propofol in Primary Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propofol (2,6-diisopropylphenol) is a widely used intravenous anesthetic agent prized for its rapid onset and short duration of action. Beyond its clinical use in anesthesia and sedation, propofol has garnered significant interest in cell biology research due to its diverse effects on cellular processes. In primary cell culture, which utilizes cells directly isolated from tissues, propofol serves as a valuable tool to investigate fundamental biological mechanisms in a physiologically relevant context. This document provides detailed application notes and protocols for the use of propofol in primary cell culture experiments, summarizing key quantitative data and outlining experimental methodologies.
Application Notes
Propofol has been shown to exert a range of effects on various primary cell types. Its impact is often dose-dependent and can vary based on the specific cell type and the duration of exposure. Key applications in primary cell culture research include the study of:
-
Neuroprotection and Neurotoxicity: Investigating the dual role of propofol on neuronal cells, where it can offer protection against ischemic injury at certain concentrations but may induce apoptosis and inhibit proliferation of neural stem cells at others.[1]
-
Glioblastoma Stem Cell Inhibition: Studying the anti-tumor effects of propofol on glioma stem cells, including the inhibition of self-renewal, proliferation, and migration.[2]
-
Microglial Modulation: Examining the anti-inflammatory properties of propofol through its influence on microglial activation and cytokine production.[3]
-
Cardioprotection: Elucidating the signaling pathways through which propofol protects cardiomyocytes from injury.
-
Astrocyte Viability: Assessing the differential susceptibility of young and senescent astrocytes to propofol-induced cell death.[4]
The choice of propofol concentration and exposure time is critical and should be determined based on the specific research question and cell type. Clinically relevant concentrations in the human brain have been reported to range from 22-73 µM.[1] In vitro studies often utilize concentrations ranging from the low micromolar to the low millimolar range.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of propofol on different primary and other cell types.
Table 1: Effects of Propofol on Cell Viability and Proliferation
| Cell Type | Concentration | Exposure Time | Effect | Reference |
| Rat Embryonic Neural Stem Cells | 50 µM | 12, 24, 36, 48 h | Significantly reduced proliferation rate | [1] |
| Human Astrocytes (Young) | 30 µM & 300 µM | 7 h | Significant reduction in cell count | [4] |
| Glioma Stem Cells (GSC-10, GSC-2) | 10-20 µM | 36 h | Decreased cell survival to 20-30% | [2] |
| Differentiated Glioma Cells | 10 µM | Not specified | Inhibited cell proliferation | [2] |
| Esophageal Cancer Cell Lines | 3-5 µg/mL | 12-36 h | Reduced cell growth | [5][6] |
| Triple-Negative Breast Cancer Cells | 5, 10, 20 µM | 24 h | Inhibited proliferation in a dose-dependent manner | [7] |
| Liver Cancer Cells (HepG2, HCCLM3) | 10-100 µM | 24, 48 h | No significant effect on viability under normoxia | [8] |
Table 2: Effects of Propofol on Apoptosis
| Cell Type | Concentration | Exposure Time | Effect | Reference |
| Rat Embryonic Neural Stem Cells | 50 µM | 48 h | Increased apoptosis to 11.7% | [1] |
| Differentiated Glioma Cells | 20 µM | Not specified | Induced apoptotic cell death | [2] |
| Esophageal Cancer Cell Lines | 3-5 µg/mL | 24 h exposure, then 6 h incubation | Dose-dependent increase in Annexin V-positive cells | [6] |
| Triple-Negative Breast Cancer Cells | 5, 10, 20 µM | 24 h | Increased apoptosis rates to 5.5%, 9.9%, and 10.9% respectively | [7] |
| Bladder Cancer Cells | Not specified | Not specified | Enhanced apoptosis | [9] |
Table 3: Effects of Propofol on Cell Migration and Invasion
| Cell Type | Concentration | Exposure Time | Effect | Reference |
| Glioma Stem Cells | 20 µM | 24 h | Inhibited migration | [2] |
| Esophageal Cancer Cell Lines | 3-5 µg/mL | Not specified | Reduced Matrigel invasion | [5][6] |
| Triple-Negative Breast Cancer Cells | 5, 10, 20 µM | Not specified | Reduced scratch distance in wound-healing assay | [7] |
| Bladder Cancer Cells | Not specified | Not specified | Inhibited migration and invasion | [9] |
Experimental Protocols
Primary Cell Culture and Propofol Treatment
Materials:
-
Primary cells of interest
-
Appropriate complete growth medium
-
Propofol solution (e.g., dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks or plates[10]
-
Humidified incubator (37°C, 5% CO2)[10]
Protocol:
-
Isolate and culture primary cells according to standard protocols for the specific cell type.[10]
-
Seed the cells in appropriate culture vessels (e.g., 6-well, 24-well, or 96-well plates) and allow them to adhere and reach the desired confluency (typically 40-80%).[6]
-
Prepare a stock solution of propofol in a suitable solvent, such as DMSO. The final concentration of the solvent in the culture medium should be kept low (e.g., <0.1%) to avoid solvent-induced toxicity.[1]
-
Dilute the propofol stock solution in complete growth medium to achieve the desired final concentrations.
-
Remove the existing medium from the cells and replace it with the propofol-containing medium. For control groups, use medium with the vehicle (e.g., DMSO) at the same final concentration.[6]
-
Incubate the cells for the desired exposure time. For longer exposure periods, it may be necessary to refresh the propofol-containing medium every 12-24 hours.[6]
-
After the treatment period, the medium can be removed, and the cells can be washed with PBS before proceeding with downstream assays.
Cell Viability/Proliferation Assay (MTT or CCK-8)
Materials:
-
Treated primary cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution
-
Solubilization solution (for MTT assay, e.g., DMSO or isopropanol with HCl)
-
Microplate reader
Protocol:
-
Following propofol treatment, add 10-20 µL of MTT or CCK-8 solution to each well of the 96-well plate.[11]
-
Incubate the plate for 1-4 hours at 37°C.
-
For the MTT assay, add 100 µL of solubilization solution to each well and incubate with shaking for 15-30 minutes to dissolve the formazan crystals.
-
For the CCK-8 assay, the colored formazan product is soluble in the culture medium.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control group.
Apoptosis Assay (Annexin V Staining and Flow Cytometry)
Materials:
-
Treated primary cells
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) or 7-AAD solution
-
Flow cytometer
Protocol:
-
After propofol treatment, collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like Trypsin-EDTA.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution to 100 µL of the cell suspension.[7]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[6]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Western Blotting for Signaling Pathway Analysis
Materials:
-
Treated primary cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-STAT3, STAT3, Chk1, p53, β-actin)[1][12]
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
After propofol treatment, wash the cells with cold PBS and lyse them with RIPA buffer.[1]
-
Determine the protein concentration of the lysates using a BCA assay.[1]
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[1]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin or GAPDH.
Visualization of Signaling Pathways and Workflows
Propofol-Modulated Signaling Pathways
Propofol has been shown to influence several key signaling pathways in primary cells. The diagrams below illustrate some of these interactions.
Caption: PI3K/Akt and JAK2/STAT3 signaling pathways activated by propofol.
Caption: Propofol-induced apoptosis via the GABA-A receptor/Chk1/p53 pathway.
General Experimental Workflow
The following diagram outlines a typical workflow for studying the effects of propofol on primary cells.
Caption: General experimental workflow for propofol studies in primary cells.
References
- 1. geneticsmr.org [geneticsmr.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Differential Susceptibility to Propofol and Ketamine in Primary Cultures of Young and Senesced Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Propofol elicits apoptosis and attenuates cell growth in esophageal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Propofol Inhibits the Proliferation, Migration, and Stem-like Properties of Bladder Cancer Mainly by Suppressing the Hedgehog Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Repurposing propofol for breast cancer therapy through promoting apoptosis and arresting cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Propofol mediates signal transducer and activator of transcription 3 activation and crosstalk with phosphoinositide 3-kinase/AKT - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Dosage Calculations of Profadol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Profadol Hydrochloride is a synthetic opioid analgesic developed in the 1960s. Detailed public-domain preclinical data for this specific compound is limited. The following application notes and protocols are based on established methodologies for preclinical assessment of opioid analgesics and should be adapted based on internal experimental findings.
Introduction
Profadol is a synthetic opioid analgesic that acts as a mixed agonist-antagonist at the µ-opioid receptor. Its analgesic potency is reported to be comparable to pethidine. As with any new chemical entity, establishing a safe and effective dose range in preclinical models is a critical step in its development. This document provides a comprehensive guide to determining the appropriate dosage of this compound for preclinical studies, encompassing in vivo efficacy, pharmacokinetic/pharmacodynamic (PK/PD) modeling, and safety assessments.
Mechanism of Action: µ-Opioid Receptor Signaling
This compound exerts its analgesic effects primarily through its interaction with the µ-opioid receptor, a G-protein coupled receptor (GPCR). Upon binding, it modulates downstream signaling pathways, leading to a reduction in nociceptive signal transmission.
Experimental Protocols
Acclimatization of Animals
All animals (e.g., mice, rats) should be acclimatized to the laboratory environment for at least one week prior to experimentation to minimize stress-induced variability. They should be housed in a temperature and humidity-controlled facility with a 12-hour light/dark cycle and ad libitum access to food and water.
In Vivo Analgesic Efficacy Studies
Standard models of nociception should be used to evaluate the analgesic properties of this compound.
3.2.1. Hot Plate Test (Thermal Nociception)
-
Objective: To assess the central analgesic effect against thermal stimuli.
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Procedure:
-
Determine the baseline latency by placing the animal on the hot plate and recording the time until it exhibits a nociceptive response (e.g., licking a hind paw, jumping). A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.
-
Administer this compound or vehicle control via the desired route (e.g., intraperitoneal, subcutaneous).
-
At predetermined time points (e.g., 15, 30, 60, 90, 120 minutes) post-administration, place the animal back on the hot plate and measure the response latency.
-
-
Data Analysis: The percentage of Maximum Possible Effect (%MPE) is calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
3.2.2. Tail-Flick Test (Thermal Nociception)
-
Objective: To evaluate the spinal analgesic effect.
-
Apparatus: A tail-flick apparatus that focuses a beam of high-intensity light on the animal's tail.
-
Procedure:
-
Determine the baseline tail-flick latency by exposing the tail to the light source and measuring the time to flick the tail away. A cut-off time (e.g., 10 seconds) is necessary.
-
Administer the test compound or vehicle.
-
Measure the tail-flick latency at various time points post-dosing.
-
-
Data Analysis: Calculate %MPE as described for the hot plate test.
3.2.3. Acetic Acid-Induced Writhing Test (Visceral Nociception)
-
Objective: To assess peripheral and central analgesic activity against chemically-induced visceral pain.
-
Procedure:
-
Administer this compound or vehicle control.
-
After a set absorption period (e.g., 30 minutes), inject a dilute solution of acetic acid (e.g., 0.6% v/v) intraperitoneally.
-
Immediately place the animal in an observation chamber and count the number of writhes (abdominal constrictions and stretching of the hind limbs) over a defined period (e.g., 20 minutes).
-
-
Data Analysis: The percentage of inhibition of writhing is calculated as: % Inhibition = [(Mean writhes in control group - Writhes in treated group) / Mean writhes in control group] x 100.
Dose-Response and ED50 Determination
-
Objective: To determine the dose of this compound that produces a therapeutic effect in 50% of the test population (ED50).
-
Procedure:
-
Based on initial dose-ranging studies, select a range of at least 4-5 doses that are expected to produce a graded response from minimal to maximal effect.
-
Administer the different doses to separate groups of animals.
-
Perform one of the analgesic efficacy tests described above at the time of peak effect (determined from pilot studies).
-
Record the number of animals in each group that show a significant analgesic response (e.g., %MPE > 50%).
-
-
Data Analysis: The ED50 can be calculated using probit analysis or other appropriate statistical software. The up-and-down method can also be employed to reduce the number of animals used.[1]
Acute Toxicity and LD50 Determination
-
Objective: To determine the dose that is lethal to 50% of the test population (LD50) and to identify signs of toxicity.
-
Procedure:
-
Administer escalating single doses of this compound to different groups of animals.
-
Observe the animals continuously for the first 4 hours and then periodically for up to 14 days for signs of toxicity (e.g., respiratory depression, sedation, convulsions) and mortality.
-
-
Data Analysis: The LD50 is calculated using probit analysis. The Therapeutic Index (TI) can be determined as the ratio of LD50 to ED50.
Pharmacokinetic (PK) Studies
-
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound.
-
Procedure:
-
Administer a single dose of this compound intravenously (for bioavailability) and via the intended therapeutic route (e.g., oral, subcutaneous).
-
Collect blood samples at multiple time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes) via an appropriate method (e.g., tail vein, saphenous vein).
-
Process the blood to obtain plasma and analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis: Calculate key PK parameters using non-compartmental analysis.
Data Presentation
Quantitative data should be summarized in tables for clarity and ease of comparison.
Table 1: Hypothetical Dose-Response Data for this compound in the Hot Plate Test (Mouse)
| Dose (mg/kg, s.c.) | N | % Responders (%MPE > 50) |
| Vehicle | 10 | 0 |
| 1.0 | 10 | 20 |
| 3.0 | 10 | 50 |
| 10.0 | 10 | 90 |
| 30.0 | 10 | 100 |
| ED50 | ~3.0 mg/kg |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats (10 mg/kg, s.c.)
| Parameter | Value | Unit |
| Cmax | 250 | ng/mL |
| Tmax | 0.5 | h |
| AUC(0-inf) | 800 | ng*h/mL |
| t1/2 | 2.5 | h |
| Cl/F | 12.5 | L/h/kg |
| Vd/F | 45 | L/kg |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the concentration-time curve; t1/2: Elimination half-life; Cl/F: Apparent clearance; Vd/F: Apparent volume of distribution.
Dosage Calculation and Extrapolation
Experimental Workflow
The overall workflow for preclinical dosage determination involves a series of integrated studies.
Human Equivalent Dose (HED) Calculation
To estimate a starting dose for clinical trials, the No-Observed-Adverse-Effect Level (NOAEL) from the most sensitive animal species is converted to the Human Equivalent Dose (HED) using allometric scaling based on body surface area.[2]
Formula: HED (mg/kg) = Animal Dose (mg/kg) x (Animal Km / Human Km)
Table 3: Km Values for HED Conversion
| Species | Body Weight (kg) | Body Surface Area (m²) | Km (Body Weight / Body Surface Area) |
| Mouse | 0.02 | 0.0066 | 3 |
| Rat | 0.15 | 0.025 | 6 |
| Rabbit | 1.5 | 0.15 | 12 |
| Dog | 10 | 0.50 | 20 |
| Human | 60 | 1.6 | 37 |
Source: FDA Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers.
Example Calculation: If the NOAEL for this compound in rats is determined to be 20 mg/kg, the HED would be: HED = 20 mg/kg x (6 / 37) ≈ 3.24 mg/kg
A safety factor (typically 10) is then applied to the HED to determine the maximum recommended starting dose (MRSD) for Phase I clinical trials.
MRSD = HED / 10
In this example, the MRSD would be approximately 0.324 mg/kg.
Conclusion
The protocols and guidelines presented here provide a framework for the systematic preclinical evaluation of this compound to determine its dosage for further development. A thorough characterization of its efficacy, toxicity, and pharmacokinetic profile is essential for a successful transition to clinical trials. All animal studies should be conducted in accordance with ethical guidelines and regulations.
References
Application Notes and Protocols for the Use of Propofol in Combination with Other Anesthetics in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synergistic use of propofol with other anesthetic agents in a research setting. The following sections detail the quantitative data from various studies, provide explicit experimental protocols, and visualize key concepts through diagrams to facilitate understanding and replication.
I. Introduction to Propofol Combination Anesthesia
Propofol, an intravenous anesthetic, is frequently used for the induction and maintenance of anesthesia.[1] Its rapid onset and short duration of action make it a versatile agent in research settings.[1] However, to enhance its efficacy, reduce dose-dependent side effects, and achieve a balanced anesthetic state, propofol is often combined with other anesthetics.[2][3] These combinations can result in synergistic or additive effects, leading to improved hemodynamic stability, enhanced analgesia, and smoother recovery.[2][3][4] Common combinations in research include propofol with ketamine, dexmedetomidine, remifentanil, and sevoflurane.[2][3] Understanding the interactions between these agents is crucial for designing safe and effective anesthetic protocols in laboratory animals.[2][3]
II. Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the combination of propofol with other anesthetics.
Table 1: Propofol and Ketamine ("Ketofol")
| Parameter | Propofol Alone | Propofol + Ketamine | Animal Model | Key Findings | Reference |
| Induction Dose | 1.5 mg/kg | Propofol: 1.5 mg/kg + Ketamine: 0.5 mg/kg | Pediatric Patients | Addition of ketamine preserved mean arterial pressure without prolonging recovery. | |
| Maintenance Infusion | N/A | Ketamine: 0.25 mg/kg/min + Propofol: 0.5 mg/kg/min | Dogs | Provided robust antinociception and maintained stable heart rate and blood pressure. | [5][6] |
| Adverse Effects | Higher incidence of respiratory depression and apnea. | Reduced risk of respiratory depression. | Humans | "Ketofol" offers advantages over individual administration of either drug.[5] | [5] |
Table 2: Propofol and Dexmedetomidine
| Parameter | Propofol Alone | Propofol + Dexmedetomidine | Animal Model/Patient Population | Key Findings | Reference |
| Propofol Requirement (Induction) | 1.07 ± 0.23 mg/kg | 0.91 ± 0.26 mg/kg | Humans | 15% reduction in propofol requirement for induction. | [7] |
| Propofol Requirement (Maintenance) | 0.40 mg/kg/min | 0.23 mg/kg/min | Pediatric Patients | Significant reduction in propofol dose. | [8] |
| Propofol Requirement (Maintenance) | 4.57 ± 1.21 mg/kg/h | 3.25 ± 0.97 mg/kg/h | Humans | Significant decrease in propofol requirements for maintenance. | [7] |
| Hemodynamics | Higher heart rate. | More stable mean arterial pressure, higher incidence of bradycardia. | Humans | Combined use provided cardiovascular stability with decreased adverse effects. | [9] |
Table 3: Propofol and Remifentanil
| Parameter | Propofol Alone | Propofol + Remifentanil | Animal Model | Key Findings | Reference |
| Propofol Cp50 (Maintenance) | 2.0 ± 0.5 µg/mL | 0.9 ± 0.4 µg/mL | Dogs | 55% decrease in propofol requirement for maintaining anesthesia. | [10][11] |
| Anesthesia Maintenance | Propofol TCI | Propofol TCI + Remifentanil CRI (0.3 µg/kg/min) | Dogs | Addition of remifentanil allows for a reduction in propofol dosage. | [11][12] |
| Recovery | Longer recovery period. | Faster recovery. | Dogs | Faster recovery is attributed to the lower propofol concentrations used. | [12] |
Table 4: Propofol and Sevoflurane
| Parameter | Sevoflurane Alone | Sevoflurane + Propofol | Animal Model/Patient Population | Key Findings | Reference |
| Sevoflurane MACNM | Baseline | 20.5% decrease | Dogs | Propofol decreases sevoflurane MACNM in a concentration-dependent manner. | [13] |
| Recovery Profile | Higher incidence of emergence coughing and agitation. | Faster awakening and extubation with a lower incidence of adverse recovery events. | Humans | Co-administration provides better recovery profiles. | [14] |
| Hemodynamics | N/A | Enhanced hemodynamic stability. | Humans | Synergistic advantages in combining these modalities. | [15] |
III. Experimental Protocols
This section provides detailed methodologies for key experiments involving propofol combinations.
Protocol 1: Evaluation of Propofol-Ketamine (Ketofol) Anesthesia in a Canine Model
Objective: To assess the anesthetic and antinociceptive effects of a continuous rate infusion (CRI) of propofol and ketamine.
Materials:
-
Propofol (10 mg/mL)
-
Ketamine (100 mg/mL)
-
Syringe pump
-
Physiological monitoring equipment (ECG, blood pressure, EEG)
-
Endotracheal tubes
-
Mechanical ventilator
Procedure:
-
Animal Preparation: Six healthy adult dogs are used. Baseline physiological parameters are recorded.[5]
-
Drug Preparation: A ketofol mixture is prepared by combining 1 mL of ketamine with a 20 mL vial of propofol, resulting in a final concentration ratio of 4.7 mg/mL ketamine to 9.5 mg/mL propofol.[5]
-
Induction:
-
Maintenance: Adjust the CRI of ketofol to maintain a surgical plane of anesthesia, guided by physiological responses and EEG monitoring.
-
Monitoring: Continuously monitor heart rate, blood pressure, respiratory rate, and EEG throughout the procedure.
-
Antinociception Assessment: Apply a standardized noxious stimulus at predetermined intervals to assess the level of antinociception.
-
Recovery: Discontinue the infusion and monitor the animal until it is fully recovered. Record the time to extubation and sternal recumbency.
Protocol 2: Assessing the Synergistic Effect of Dexmedetomidine on Propofol Requirement in a Pediatric Sedation Model
Objective: To compare the propofol requirements for deep sedation in pediatric patients with and without the co-administration of dexmedetomidine.
Materials:
-
Propofol (10 mg/mL)
-
Dexmedetomidine (100 µg/mL)
-
Infusion pumps
-
Bispectral Index (BIS) monitor
-
Standard pediatric monitoring equipment
Procedure:
-
Patient Enrollment: Enroll eligible pediatric patients scheduled for endoscopic procedures.[8]
-
Randomization: Randomly assign patients to either the propofol alone group (Group P) or the dexmedetomidine and propofol group (Group DP).[8]
-
Drug Administration:
-
Group P: Administer propofol to achieve and maintain a target BIS index for deep sedation.
-
Group DP: Administer a loading dose of dexmedetomidine (0.5 µg/kg) over 1 minute, followed by a continuous infusion (0.15 µg/kg/h). Titrate propofol to achieve the same target BIS index.[8]
-
-
Monitoring:
-
Continuously monitor the BIS index, titrating the propofol infusion to maintain the target level.[8]
-
Record vital signs and any adverse events.
-
-
Data Collection:
-
Statistical Analysis: Compare the propofol requirements and secondary outcomes between the two groups.
IV. Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key concepts related to propofol combination anesthesia.
Caption: Synergistic actions of propofol, opioids, and dexmedetomidine on different receptor systems to produce hypnosis and analgesia.
Caption: A generalized experimental workflow for assessing the depth of anesthesia with propofol combinations in a research setting.
Caption: Logical relationships of anesthetic interactions between propofol and other drug classes.[16]
V. Conclusion
The combination of propofol with other anesthetic agents offers significant advantages in research settings, allowing for dose reduction, improved physiological stability, and enhanced anesthetic and analgesic efficacy. The choice of combination should be guided by the specific requirements of the experimental protocol, the animal species being studied, and a thorough understanding of the pharmacodynamic and pharmacokinetic interactions involved. The data, protocols, and visualizations provided in these application notes serve as a valuable resource for researchers aiming to optimize their anesthetic regimens.
References
- 1. Propofol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 3 – Drug Interactions: Additivity and Synergy among Anaesthetic Drugs | Anesthesia Key [aneskey.com]
- 3. Drug Interactions: Additivity and Synergy among Anaesthetic Drugs (Chapter 3) - Personalized Anaesthesia [cambridge.org]
- 4. abqanesthesiaservices.com [abqanesthesiaservices.com]
- 5. Ketamine–Propofol Coadministration for Induction and Infusion Maintenance in Anesthetized Dogs: Effects on Electroencephalography and Antinociception - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Effect of Dexmedetomidine on Propofol Requirements During Anesthesia Administered by Bispectral Index-Guided Closed-Loop Anesthesia Delivery System: A Randomized Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The synergistic effect of dexmedetomidine on propofol for paediatric deep sedation: A randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Combined use of dexmedetomidine and propofol in monitored anesthesia care: a randomized controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. avmajournals.avma.org [avmajournals.avma.org]
- 11. Effect of remifentanil on requirements for propofol administered by use of a target-controlled infusion system for maintaining anesthesia in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hemodynamic effects of target-controlled infusion of propofol alone or in combination with a constant-rate infusion of remifentanil in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Sevoflurane/propofol coadministration provides better recovery than sevoflurane in combined general/epidural anesthesia: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Effect of Sevoflurane Combined with Propofol Anesthesia on Hemodynamics and Pain in Elderly Patients Undergoing Radical Surgery for Malignant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Is synergy the rule? A review of anesthetic interactions producing hypnosis and immobility - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming Propofol stability issues in solution
Welcome to the Technical Support Center for propofol formulations. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common stability issues encountered when working with propofol in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development efforts.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments with propofol emulsions.
Issue 1: Visible Changes in the Propofol Emulsion
Question: My propofol emulsion has changed in appearance. What could be the cause and is it still usable?
Answer: Visible changes in the propofol emulsion are often the first indicators of instability. The course of action depends on the specific change observed.
| Observed Change | Potential Cause(s) | Recommendation |
| Yellowing | Oxidation of propofol, leading to the formation of colored degradation products like propofol dimer quinone. This is more common in formulations containing sodium metabisulfite when exposed to air.[1] | Discard the solution. Yellow discoloration indicates chemical degradation. |
| Phase Separation (Oiling out, creaming) | Emulsion destabilization, where oil droplets coalesce. This can be caused by improper storage temperatures (including freezing), changes in pH, or incompatibility with co-administered drugs.[2][3] | Do not use. Phase separation indicates a loss of emulsion integrity, and infusion can pose a risk of embolism.[4][5] |
| Precipitation | Incompatibility with other drugs mixed in the same solution. Acid-base reactions can cause the formation of precipitates.[4] | Discard the mixture. The presence of particulate matter makes the solution unsafe for use. |
| Two distinct layers after shaking | Gross emulsion instability. The emulsion is no longer homogenous.[6] | Do not use. The product is not safe for administration.[6] |
Troubleshooting Workflow for Visible Emulsion Changes
Issue 2: Inconsistent Experimental Results
Question: I am observing high variability in my experimental results when using propofol solutions. What could be the underlying stability issue?
Answer: Inconsistent results can stem from subtle chemical or physical instabilities in the propofol formulation that may not be immediately obvious.
| Observation | Potential Cause(s) | Suggested Action |
| Variable biological activity | Degradation of the active propofol molecule due to oxidation or hydrolysis. | Perform a stability-indicating HPLC assay to quantify the propofol concentration and detect degradation products. Ensure proper storage conditions (protection from light, controlled temperature). |
| Changes in particle size distribution | Emulsion instability leading to an increase in droplet size over time. This can be influenced by storage container (plastic vs. glass), temperature, and light exposure.[7] | Analyze the emulsion droplet size using Dynamic Light Scattering (DLS) at different time points. Store propofol in glass containers in the dark at a controlled, cool temperature.[7] |
| Altered pH of the solution | Degradation of emulsion components (e.g., hydrolysis of lipids) or interaction with the storage container. | Measure the pH of the solution over time. A stable propofol emulsion typically has a pH between 7 and 8.5.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the main factors affecting the stability of propofol emulsions?
A1: The primary factors include:
-
pH: The optimal pH range for stability is typically between 7 and 8.5.[4]
-
Temperature: Propofol emulsions are sensitive to temperature fluctuations. They should be stored at a controlled room temperature and protected from freezing. Lower temperatures (e.g., 4°C) generally slow down degradation compared to higher room temperatures (e.g., 23°C).
-
Light Exposure: Propofol is susceptible to photodegradation. Emulsions should be protected from light.[7]
-
Oxygen Exposure: Exposure to oxygen can lead to oxidative degradation of propofol.[7]
-
Container Material: Glass containers are generally preferred over plastic containers like PVC for storing propofol solutions, as they are less likely to interact with the emulsion.[7]
-
Compatibility with other drugs: Co-administration with other drugs can lead to physical and chemical incompatibilities, causing emulsion destabilization or precipitation.[4]
Q2: How long is a propofol emulsion stable after opening the vial?
A2: Once a vial is opened, the risk of microbial contamination and chemical degradation increases. It is generally recommended that a propofol emulsion be used within 6 to 12 hours of opening.[6] For infusions, the infusion line and container should be replaced after 12 hours.[6]
Q3: What is the significance of emulsion droplet size in propofol formulations?
A3: The droplet size of the lipid emulsion is a critical parameter for both safety and stability. An increase in droplet size is an early indicator of emulsion instability.[5] Droplets larger than 5 µm can pose a risk of causing an embolism if administered intravenously.[4][5]
Q4: Can I do anything to improve the stability of my experimental propofol solutions?
A4: Yes, several strategies can be employed:
-
Control Environmental Factors: Store solutions in airtight, light-protected glass containers at a consistent, cool temperature.
-
Use of Antioxidants: The inclusion of antioxidants can help prevent oxidative degradation. Propofol itself has antioxidant properties.[8]
-
Alternative Formulations: For research purposes, exploring alternative formulations like cyclodextrin complexes or lipid nanoparticles (SLNs, NLCs) can significantly enhance stability and solubility.[9][10]
Propofol Oxidative Degradation Pathway
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Propofol
This protocol is adapted from a forced degradation study to assess the stability of propofol.
Objective: To quantify propofol concentration and detect degradation products under various stress conditions.
Materials:
-
Propofol solution
-
HPLC system with UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile: Water (70:30 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 272 nm
-
Injection Volume: 20 µL
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of propofol in the mobile phase.
-
Forced Degradation Studies:
-
Acid Degradation: To an aliquot of the stock solution, add 2M HCl and heat at 80°C for 60 minutes. Cool and neutralize with 2M NaOH.
-
Base Degradation: To an aliquot of the stock solution, add 2M NaOH and heat at 80°C for 60 minutes. Cool and neutralize with 2M HCl.
-
Oxidative Degradation: To an aliquot of the stock solution, add 10% v/v H₂O₂ and heat at 80°C for 60 minutes.
-
Thermal Degradation: Heat an aliquot of the stock solution at 80°C for 60 minutes.
-
Photolytic Degradation: Expose an aliquot of the stock solution to direct sunlight or a photostability chamber.
-
-
Sample Analysis: Dilute the stressed samples to an appropriate concentration with the mobile phase and inject them into the HPLC system.
-
Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control. A decrease in the peak area of propofol and the appearance of new peaks indicate degradation.
Protocol 2: Droplet Size Analysis by Dynamic Light Scattering (DLS)
Objective: To measure the mean droplet diameter and polydispersity index (PDI) of a propofol emulsion to assess its physical stability.
Materials:
-
Propofol emulsion
-
DLS instrument (e.g., Zetasizer)
-
Cuvettes
-
Filtered deionized water or 10 mM KCl solution (diluent)
Procedure:
-
Instrument Setup: Turn on the DLS instrument and allow it to stabilize.
-
Sample Preparation:
-
Dilute the propofol emulsion with the filtered diluent to a suitable concentration. The final solution should be slightly cloudy. A common starting point is adding one drop of emulsion to 10-15 mL of diluent.[11] The optimal dilution should be determined empirically to achieve a stable count rate as per the instrument's guidelines.
-
Gently mix the diluted sample. Avoid vigorous shaking to prevent air bubble formation. Let the sample rest for 60 seconds to allow any air bubbles to dissipate.[12]
-
-
Measurement:
-
Transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the measurement parameters (e.g., temperature, measurement duration). A typical measurement might involve multiple runs of a few minutes each.
-
-
Data Analysis: The instrument software will provide the mean droplet diameter (Z-average) and the polydispersity index (PDI). A stable propofol emulsion typically has a mean droplet diameter between 150 and 300 nm and a low PDI (e.g., < 0.2). An increase in these values over time indicates emulsion instability.
Experimental Workflow for Propofol Stability Testing
Data on Propofol Stability
Table 1: Effect of Storage Conditions on Propofol Stability
| Parameter | Condition 1 | Condition 2 | Stability Outcome | Reference |
| Temperature | Room Temperature | Cold (Refrigerated) | More stable at colder temperatures. | [7] |
| Light | Exposed to Light | Stored in Dark | More stable when protected from light. | [7] |
| Container | Plastic (PVC) | Glass | More stable in glass containers. | [7] |
| Concentration | ≥ 3 mg/mL in PVC | ≤ 2 mg/mL in PVC | Higher concentrations are less stable in plastic containers. | [7] |
Table 2: Typical Parameters for a Stable Propofol Emulsion
| Parameter | Typical Value/Range | Significance | Reference |
| pH | 7.0 - 8.5 | A decrease in pH can indicate degradation and lead to instability. | [4] |
| Mean Droplet Diameter | 150 - 300 nm | An increase indicates coalescence and instability. | [2] |
| Zeta Potential | -30 to -50 mV | Indicates the electrostatic stability of the emulsion droplets. | [5] |
| PFAT5 | < 0.05% | Percentage of fat globules > 5 µm; a critical safety parameter to prevent embolism. | [4] |
References
- 1. Free radical and drug oxidation products in an intensive care unit sedative: propofol with sulfite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Propofol emulsion-free drug concentration is similar between batches and stable over time - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Systematic review of the stability and compatibility of propofol injection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 7. Pełny tekst: Systematic review of the stability and compatibility of propofol injection, Muftihatul Husna - Anestezjologia Intensywna Terapia 1/2021 [termedia.pl]
- 8. The antioxidant potential of propofol (2,6-diisopropylphenol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Chemical Analysis and Molecular Modelling of Cyclodextrin-Formulated Propofol and Its Sodium Salt to Improve Drug Solubility, Stability and Pharmacokinetics (Cytogenotoxicity) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. entegris.com [entegris.com]
- 12. scispace.com [scispace.com]
Technical Support Center: Troubleshooting Variability in Propofol Anesthesia Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address variability in propofol anesthesia experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in propofol anesthesia experiments?
A1: Variability in response to propofol can be significant and multifactorial.[1][2] Key sources include:
-
Physiological Factors: Age, body weight, sex, genetic makeup, and cardiovascular status (e.g., cardiac output and cerebral blood flow) of the experimental animal can all influence propofol's pharmacokinetic and pharmacodynamic properties.[3][4][5]
-
Experimental Protocol: The dose, rate of administration (bolus vs. infusion), and use of pre-anesthetic sedatives or co-administered drugs like opioids can alter the required dose and effects of propofol.[6][7][8]
-
Propofol Formulation: Different propofol formulations, such as those with varying lipid emulsions or preservatives, may exhibit different pharmacokinetic profiles and can influence experimental outcomes.[9][10][11]
-
Environmental Factors: Factors like chronic caffeine intake, sleep deprivation, and anxiety can affect an individual's neurobiology and responsiveness to anesthetic drugs.[1]
Q2: How does propofol exert its anesthetic effects?
A2: Propofol's primary mechanism of action is the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor in the central nervous system.[6][12][13] This action increases the duration of the opening of the chloride channel, leading to hyperpolarization of neuronal membranes and subsequent inhibition of neuronal firing, resulting in sedation and anesthesia.[12][13] Propofol can also inhibit NMDA receptors and modulate calcium influx through slow calcium-ion channels.[13][14]
Q3: Why is monitoring the depth of anesthesia crucial and what methods can be used?
A3: Consistent depth of anesthesia is critical for standardizing experimental conditions and ensuring animal welfare.[15] Subjective evaluation of clinical signs can be unreliable.[15] Objective monitoring methods are recommended and include:
-
Reflexes: Checking for the absence of the palpebral (eyelid) reflex and the presence of the corneal reflex can indicate an appropriate surgical plane of anesthesia.[16] The toe pinch or tail pinch reflex should also be absent.[17]
-
Physiological Parameters: Monitoring heart rate, blood pressure, respiratory rate, and body temperature are essential.[18] Capnography, which measures end-tidal CO2, is a valuable tool for assessing ventilation.[16]
-
Electroencephalogram (EEG): EEG-based monitoring provides a direct measure of the anesthetic effect on the brain and is a more objective way to assess the depth of anesthesia.[15]
Q4: Can the formulation of propofol affect experimental results?
A4: Yes, the formulation can significantly impact the experiment. Propofol is a lipophilic drug formulated as a lipid emulsion.[12][19] Variations in the lipid carrier (e.g., long-chain vs. medium-chain triglycerides) can alter the free drug concentration, potentially affecting the onset and duration of action.[10] Some formulations contain preservatives like EDTA or sodium metabisulfite, which could have their own physiological effects.[12][14] The use of different formulations can introduce variability, so consistency is key.[9][20]
Troubleshooting Guides
Issue 1: Inconsistent Depth of Anesthesia
Symptom: Animals are either too light (showing reflexes, movement) or too deep (cardiovascular/respiratory depression) at the same dose.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Physiological Variability | - Record and account for animal age, weight, and sex in your analysis.[4][5]- If possible, use animals from a similar age group and weight range.- Be aware that different strains of animals can have varied responses to anesthetics.[17] |
| Incorrect Dosing | - Ensure accurate calculation of the dose based on the animal's most recent body weight.- Titrate the dose to effect for each animal rather than using a fixed dose.[7][8] |
| Variable Administration Rate | - Use a syringe pump for consistent and controlled infusion rates.[21]- For bolus injections, standardize the injection speed. Rapid injections can increase peak plasma concentrations and the risk of adverse effects.[3] |
| Inadequate Monitoring | - Implement objective monitoring of anesthetic depth (e.g., reflex testing, heart rate, respiratory rate, EEG if available).[15][17][18]- Document monitored parameters at regular intervals (e.g., every 5-15 minutes).[18] |
Issue 2: Unexpected Cardiovascular or Respiratory Depression
Symptom: Significant drop in blood pressure, heart rate, or respiratory rate following propofol administration.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Rapid Bolus Injection | - Administer the bolus dose slowly, over 60-90 seconds, to allow for equilibration between blood and brain concentrations.[7]- This minimizes the risk of a relative overdose and associated cardiorespiratory depression.[7] |
| Drug Interaction | - Be aware that co-administration of other CNS depressants (e.g., opioids, benzodiazepines) can have synergistic effects with propofol, increasing the risk of depression.[10][22]- If using premedication, reduce the induction dose of propofol.[8] |
| Animal's Health Status | - Ensure animals are healthy and properly hydrated before the experiment. Volume-depleted animals are more susceptible to hypotension.[7]- Consider administering intravenous fluids prior to induction to mitigate hypotensive effects.[7] |
| High Dose | - Titrate the dose to the individual animal's response to avoid administering an unnecessarily high dose.[8] |
Experimental Protocols
Protocol: Intravenous Administration of Propofol for Anesthesia Induction and Maintenance in Rodents
1. Preparation:
- Accurately weigh the animal on the day of the experiment.
- Calculate the required dose of propofol (e.g., for induction in a healthy, unsedated rodent, a starting dose of 6-10 mg/kg may be appropriate, but this should be titrated to effect).[7]
- Prepare the propofol solution in a sterile syringe. All substances administered parenterally must be sterile.[23]
- Warm the animal's tail using a warming lamp or warm water (30-35°C) to dilate the lateral tail veins.[24]
2. Anesthesia Induction:
- Place the animal in a suitable restrainer.[24]
- Identify one of the lateral tail veins.
- Insert a small gauge needle (e.g., 25-27G) attached to the propofol-filled syringe into the vein.[23]
- Administer the propofol dose slowly, over 60-90 seconds.[7]
- Continuously assess the animal for the loss of the righting reflex to determine the onset of anesthesia.
3. Assessment of Anesthetic Depth:
- Once the righting reflex is lost, confirm the depth of anesthesia by checking for the absence of a pedal withdrawal reflex (toe pinch).[17]
- Monitor respiratory rate by observing chest movements.[18]
- Monitor heart rate using a stethoscope or pulse oximeter.[18]
- Monitor body temperature and use a heating pad to prevent hypothermia.[18]
4. Anesthesia Maintenance (if required):
- For procedures requiring prolonged anesthesia, propofol can be administered via continuous intravenous infusion using a syringe pump.
- The infusion rate should be titrated based on the monitored depth of anesthesia (e.g., starting at 0.1 mg/kg/min and adjusting as needed).[19]
- Alternatively, intermittent bolus injections of a smaller dose can be given as needed to maintain the desired anesthetic plane.[14]
5. Recovery:
- Once the procedure is complete, cease propofol administration.
- Continue to monitor the animal until it is fully ambulatory.[18]
- Provide a heat source during the recovery period to prevent hypothermia.
Visualizations
Caption: Primary signaling pathway of propofol's mechanism of action.
Caption: A standard experimental workflow for propofol anesthesia.
Caption: A logical flow for troubleshooting variability in anesthetic depth.
References
- 1. hra.nhs.uk [hra.nhs.uk]
- 2. Clinical Importance of Potential Genetic Determinants Affecting Propofol Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A physiological model of induction of anaesthesia with propofol in sheep. 2. Model analysis and implications for dose requirements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. paperhost.org [paperhost.org]
- 6. researchgate.net [researchgate.net]
- 7. Propofol: Formulations, Administration, Effects, & More [cliniciansbrief.com]
- 8. zoetisus.com [zoetisus.com]
- 9. Pharmacokinetics and pharmacodynamics of a new reformulated microemulsion and the long-chain triglyceride emulsion of propofol in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical Pharmacokinetics and Pharmacodynamics of Propofol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel propofol derivatives and implications for anesthesia practice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. openanesthesia.org [openanesthesia.org]
- 13. What is the mechanism of Propofol? [synapse.patsnap.com]
- 14. The Experimental and Clinical Pharmacology of Propofol, an Anesthetic Agent with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. dispomed.com [dispomed.com]
- 17. Video: Anesthesia Induction and Maintenance in Laboratory Animals [jove.com]
- 18. az.research.umich.edu [az.research.umich.edu]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. clinicaltrials.eu [clinicaltrials.eu]
- 22. researchgate.net [researchgate.net]
- 23. az.research.umich.edu [az.research.umich.edu]
- 24. researchanimaltraining.com [researchanimaltraining.com]
Technical Support Center: Optimizing Propofol Dosage in Mice
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with propofol anesthesia in mice. Our goal is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended starting dose of propofol for mice?
The optimal dose of propofol can vary depending on the administration route, mouse strain, and the desired depth and duration of anesthesia. It is crucial to start with a recommended dose and adjust based on careful monitoring of the animal.
For intraperitoneal (IP) injection, a common starting point is 75 mg/kg, often in combination with other agents like medetomidine and fentanyl to achieve surgical anesthesia.[1][2] For intravenous (IV) administration, either as a bolus or continuous infusion, the dosage will be different and requires careful titration.
Q2: My mice are not reaching a surgical plane of anesthesia. What should I do?
If mice are not reaching the desired anesthetic depth, consider the following:
-
Administration Route: Intraperitoneal injections can lead to variable absorption and may result in a shallow depth of anesthesia.[2] Continuous tail vein pumping is considered a more ideal route for stable anesthesia.[2][3]
-
Dosage Adjustment: The initial dose may be insufficient. Cautiously increase the dose in small increments while closely monitoring the mouse's vital signs.
-
Combination Anesthesia: Propofol alone may not provide adequate analgesia for surgical procedures. Combining propofol with an analgesic agent like fentanyl can enhance the anesthetic efficacy.[1] A combination of 75 mg/kg propofol, 1 mg/kg medetomidine, and 0.2 mg/kg fentanyl administered intraperitoneally has been shown to provide a surgical window of 15 minutes.[1]
-
Mouse Strain and Sex: Different mouse strains can have varied responses to anesthetics.[4] Be prepared to adjust your protocol based on the specific strain you are using.
Q3: My mice are recovering from anesthesia too quickly. How can I prolong the anesthetic period?
Premature recovery can be a significant issue, especially for longer procedures. To extend the duration of anesthesia:
-
Continuous Infusion: For procedures requiring a longer duration of stable anesthesia, a continuous intravenous infusion is the preferred method over bolus injections.[2][3] This allows for precise control over the anesthetic depth.
-
Repeat Bolus Dosing: If continuous infusion is not feasible, supplemental bolus doses of propofol can be administered. However, this method is associated with a higher risk of complications and requires vigilant monitoring.[5]
-
Combination with Other Agents: The use of premedication or co-administration with other anesthetics or sedatives can prolong the anesthetic effect.
Q4: I am observing a high degree of variability in anesthetic induction and recovery times between mice. What could be the cause?
Inconsistent results are a common challenge. Several factors can contribute to this variability:
-
Administration Technique: Inconsistent injection technique, particularly with IP injections, can lead to variable drug absorption.
-
Individual Animal Factors: Age, sex, body weight, and underlying health conditions of the mice can all influence their response to propofol.[4]
-
Environmental Factors: Stress and the temperature of the environment can affect the metabolic rate and drug clearance. It is important to maintain a stable and thermoneutral environment for the animals.[6]
Q5: What are the key parameters to monitor to ensure the safety and well-being of the mice during propofol anesthesia?
Careful monitoring is essential to prevent anesthetic overdose and ensure animal welfare. Key parameters include:
-
Reflexes: The pedal withdrawal reflex (toe pinch) is a common indicator of anesthetic depth.[1][6] The loss of the righting reflex indicates the onset of anesthesia.[2][3]
-
Respiratory Rate: A normal respiratory rate for an anesthetized mouse is between 55 and 100 breaths per minute. A significant drop below this range may indicate that the animal is too deep.[5]
-
Heart Rate: While more technically challenging to monitor in mice, changes in heart rate can indicate anesthetic depth and cardiovascular stability.[4]
-
Body Temperature: Anesthetized rodents are prone to hypothermia. It is crucial to provide a heat source to maintain their body temperature between 36.0°C and 38.0°C.[5][6]
Quantitative Data Summary
The following tables summarize recommended propofol dosages and key monitoring parameters for mice.
Table 1: Recommended Propofol Dosages for Mice
| Administration Route | Propofol Dosage | Co-administered Agents (Example) | Expected Outcome | Reference(s) |
| Intraperitoneal (IP) | 75 mg/kg | Medetomidine (1 mg/kg) + Fentanyl (0.2 mg/kg) | Surgical anesthesia for ~15 minutes | [1][2] |
| Intravenous (IV) Bolus | 6 - 10 mg/kg (titrated) | Often used with premedication (e.g., benzodiazepines) to reduce the required dose. | Induction of anesthesia, duration <10 minutes | [7] |
| Intravenous (IV) Continuous Infusion | Induction: 150-200 mcg/kg/min; Maintenance: 50-100 mcg/kg/min | May be supplemented with opioids for analgesia. | Stable, long-duration anesthesia | [8] |
Note: These are starting recommendations. Dosages should be adjusted based on the specific experimental needs and careful monitoring of individual animals.
Table 2: Physiological Monitoring Parameters for Anesthetized Mice
| Parameter | Normal Range Under Anesthesia | Indication of Anesthetic Depth | Reference(s) |
| Respiratory Rate | 55 - 100 breaths/min | <55 bpm may indicate the animal is too deep; >100 bpm may indicate the animal is too light. | [5] |
| Heart Rate | 300 - 500 beats/min | Significant deviations can indicate changes in anesthetic depth or cardiovascular compromise. | [5] |
| Body Temperature | 36.0°C - 38.0°C (96.8°F - 100.4°F) | Must be maintained with an external heat source to prevent hypothermia. | [5] |
| Reflexes | Absent pedal withdrawal reflex | Indicates a surgical plane of anesthesia. | [1][6] |
Experimental Protocols
Protocol 1: Intraperitoneal Administration of Propofol Cocktail for Short-Term Anesthesia
-
Preparation: Prepare a fresh anesthetic cocktail containing propofol (75 mg/kg), medetomidine (1 mg/kg), and fentanyl (0.2 mg/kg).
-
Administration: Administer the cocktail via intraperitoneal injection.
-
Monitoring: Immediately after injection, place the mouse in a clean, warm cage and monitor for the loss of the righting reflex to determine the onset of anesthesia.
-
Anesthetic Depth Assessment: Once the righting reflex is lost, assess the depth of anesthesia by checking for the absence of the pedal withdrawal reflex (toe pinch).
-
Maintenance: This combination typically provides a surgical window of approximately 15 minutes.[1]
-
Recovery: Monitor the animal continuously during recovery until it is fully ambulatory. Administering a reversal agent for medetomidine, such as atipamezole, can expedite recovery.[1]
Protocol 2: Continuous Intravenous Infusion of Propofol for Long-Term Anesthesia
-
Catheterization: Surgically place a catheter in the tail vein or another suitable vessel.
-
Induction: Administer an induction bolus of propofol (e.g., 6-10 mg/kg) to effect, until the loss of the righting reflex.
-
Maintenance Infusion: Immediately begin a continuous infusion of propofol at a rate of 150-200 mcg/kg/min for the first 10-15 minutes.[8]
-
Titration: Adjust the infusion rate based on the continuous monitoring of anesthetic depth (reflexes, respiratory rate). After the initial period, the rate can often be reduced to 50-100 mcg/kg/min for maintenance.[8]
-
Analgesia: For painful procedures, supplement the propofol infusion with a continuous infusion of an analgesic agent.
-
Recovery: Terminate the infusion and continue to monitor the mouse closely until it has fully recovered.
Visualizations
Figure 1. General experimental workflow for propofol anesthesia in mice.
Figure 2. Simplified signaling pathway of propofol's anesthetic action.
References
- 1. Intraperitoneal anaesthesia with propofol, medetomidine and fentanyl in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of different injection methods of propofol anesthesia on the behavior and electroencephalography recording in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. az.research.umich.edu [az.research.umich.edu]
- 6. mcgill.ca [mcgill.ca]
- 7. Propofol: Formulations, Administration, Effects, & More [cliniciansbrief.com]
- 8. drugs.com [drugs.com]
Propofol formulation challenges and solutions for research
Welcome to the technical support center for researchers, scientists, and drug development professionals working with propofol formulations. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental research.
Frequently Asked Questions (FAQs)
Q1: What are the primary formulation challenges associated with propofol?
A1: The main challenges with propofol formulations, which are typically oil-in-water emulsions, include inherent instability, the potential for microbial growth, pain upon injection, and the risk of hyperlipidemia from the lipid vehicle.[1][2][3] Efforts to overcome these drawbacks have led to the development of alternative formulations, including those with different lipid compositions, the addition of antimicrobial agents, and non-emulsion systems like cyclodextrin and polymeric micelle-based formulations.[1]
Q2: What causes the pain often experienced upon injection of propofol formulations?
A2: Pain on injection is a multifactorial issue. It is thought to be caused by the direct irritant effect of the aqueous phase of the emulsion on the inner lining of the veins.[4] The concentration of free propofol in the aqueous phase is a likely contributor to this pain.[5] Additionally, the activation of the kinin cascade system, leading to the production of bradykinin, may also play a role in the delayed pain sensation.[4][6]
Q3: How can microbial contamination of propofol emulsions be prevented in a laboratory setting?
A3: Propofol emulsions can support microbial growth, so strict aseptic techniques are crucial during handling. To minimize contamination, it is recommended to use single-use vials and discard any unused portion.[3] Formulations often contain antimicrobial agents like disodium edetate (EDTA) or sulfites to inhibit bacterial growth.[1] When preparing custom formulations, sterile filtration and aseptic processing are essential.
Q4: What are the implications of the lipid vehicle in propofol emulsions for preclinical research?
A4: The lipid emulsion vehicle, typically soybean oil, can have biological effects of its own. It can induce lipid peroxidation, which may confound studies on the antioxidant properties of propofol.[7] Prolonged administration can also lead to hyperlipidemia.[8] Researchers should include a vehicle-only control group in their experiments to differentiate the effects of the lipid emulsion from those of propofol itself.
Troubleshooting Guide
Q1: My propofol emulsion is showing signs of instability (e.g., creaming, coalescence, or phase separation). What are the likely causes and how can I fix it?
A1: Emulsion instability can be caused by several factors:
-
Improper Storage: Storing the emulsion at inappropriate temperatures (e.g., freezing or high heat) can disrupt its stability.[5] Propofol emulsions should be stored according to the manufacturer's instructions, typically at controlled room temperature.
-
Incompatible Admixtures: Mixing propofol with other drugs can destabilize the emulsion.[5][9] It is known to be incompatible with many other intravenous drugs.[10][11]
-
Formulation Issues: An incorrect ratio of oil, water, and emulsifying agents can lead to an unstable formulation. The pH of the formulation is also critical for maintaining stability.
-
Contamination: Introduction of foreign substances can disrupt the emulsion.
Solutions:
-
Visually inspect the emulsion for any signs of separation before use.
-
Avoid mixing propofol with other drugs unless their compatibility is well-established.
-
When preparing your own emulsions, carefully optimize the formulation parameters and ensure all components are of high purity.
-
Use dynamic light scattering (DLS) to monitor the particle size distribution over time as an indicator of stability. An increase in particle size can be an early sign of instability.[5]
Q2: I am observing a significant increase in the particle size of my propofol nanoemulsion over a short period. What could be the reason?
A2: A rapid increase in particle size, known as Ostwald ripening, can occur in nanoemulsions. This is a process where larger droplets grow at the expense of smaller ones.
-
High Polydispersity: A broad initial particle size distribution can accelerate Ostwald ripening. Aim for a low polydispersity index (PDI) during formulation.[12]
-
Insufficient Surfactant: The amount of surfactant may be insufficient to stabilize the oil-water interface of the newly formed small droplets during homogenization.
-
Composition of the Oil Phase: The solubility of the oil in the aqueous phase can influence the rate of Ostwald ripening.
Solutions:
-
Optimize your homogenization process (e.g., increase the number of passes or pressure) to achieve a smaller and more uniform particle size.[12]
-
Adjust the surfactant-to-oil ratio to ensure adequate coverage of the droplet surface.
-
Consider using a combination of surfactants or adding a co-surfactant.
Q3: My Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) results for propofol quantification are inconsistent. What are the common pitfalls?
A3: Inconsistent HPLC results can stem from several sources:
-
Sample Preparation: Incomplete extraction of propofol from the emulsion can lead to variable results. Ensure your extraction method is validated and consistently applied.
-
Mobile Phase Preparation: The composition of the mobile phase is critical. Inconsistent mixing or pH adjustment can affect retention times and peak shapes.[13] It is recommended to sonicate the mobile phase to remove dissolved gases.[13]
-
Column Issues: The column may be degraded or contaminated. A guard column can help protect the analytical column.
-
Standard Curve: An inaccurate or non-linear standard curve will lead to incorrect quantification. Prepare fresh standards for each run and ensure the curve covers the expected concentration range of your samples.[14]
Solutions:
-
Develop and validate a robust sample preparation protocol.
-
Prepare the mobile phase fresh daily and ensure accurate measurements of all components.
-
Flush the column regularly and follow the manufacturer's care instructions.
-
Always run a standard curve with each batch of samples.
Quantitative Data
Table 1: Comparison of Different Propofol Formulations
| Formulation Type | Key Characteristics | Advantages | Disadvantages |
| Standard Emulsion (1% Propofol in 10% Soybean Oil) | Milky-white emulsion, pH 7-8.5.[9] | Well-established, widely used. | Pain on injection, risk of microbial contamination, hyperlipidemia.[1] |
| Medium/Long-Chain Triglyceride (MCT/LCT) Emulsion | Contains a mixture of MCT and LCT. | May be associated with less pain on injection. | Still carries the risks associated with lipid emulsions. |
| Propofol with EDTA/Sulfites | Standard emulsion with antimicrobial agents. | Reduced risk of bacterial growth.[1] | Potential for allergic reactions to sulfites. |
| Propofol-Cyclodextrin | A non-emulsion, aqueous solution. | No lipid-related side effects, potentially less pain on injection.[1] | Different pharmacokinetic profile that needs to be characterized. |
| Propofol Prodrugs | Water-soluble precursors that are metabolized to propofol. | No emulsion vehicle, less pain on injection.[1] | Slower onset of action.[6] |
Table 2: Summary of RP-HPLC Method Parameters for Propofol Quantification
| Parameter | Method 1[14] | Method 2[15] | Method 3[13] |
| Column | Inertsil ODS-3V (250mm x 4.6mm; 5µm) | Thermo Scientific, ODS-2 (250 mm × 4.6 mm, 5 μm) | Enable C18 (2504.65) |
| Mobile Phase | Methanol: Water (85:15) | Acetonitrile: Water (70:30 v/v) | Acetonitrile: Methanol (250:750 ml), pH 5.3 |
| Flow Rate | 1.0 ml/min | 1 mL/min | Not Specified |
| Detection Wavelength | 270 nm | 272 nm | 254 nm |
| Linearity Range | 10-110 µg/ml | 5-30 µg/mL | 100-500 µg/ml |
| Retention Time | 7.20 mins | 6.633 min | Not Specified |
Experimental Protocols
Protocol 1: Particle Size Analysis of Propofol Nanoemulsions by Dynamic Light Scattering (DLS)
This protocol provides a general method for determining the particle size distribution, polydispersity index (PDI), and zeta potential of propofol nanoemulsions.
Materials:
-
Zetasizer Nano series instrument or equivalent
-
Cuvettes (disposable or quartz)
-
High-purity water (Milli-Q or equivalent)
-
Propofol nanoemulsion sample
Methodology:
-
Sample Preparation:
-
Dilute the propofol nanoemulsion to a suitable concentration with high-purity water to avoid multiple scattering effects. A typical dilution is 1:100 or 1:500 (v/v).[16][] The final solution should be transparent or translucent.
-
-
Instrument Setup:
-
Turn on the DLS instrument and allow it to warm up for at least 30 minutes.
-
Select the appropriate measurement parameters in the software, including the dispersant (water), temperature (e.g., 25°C), and scattering angle (e.g., 173°).[][18]
-
-
Measurement:
-
Rinse the cuvette with the diluted sample before filling it.
-
Place the cuvette in the instrument and allow it to equilibrate for 1-2 minutes.
-
Perform the measurement. For robust results, take the average of at least three measurements.[18]
-
-
Data Analysis:
-
The software will provide the Z-average diameter, PDI, and a particle size distribution graph.
-
For zeta potential measurements, a specific folded capillary cell is typically used, and the sample is diluted in a suitable buffer (e.g., 0.1x PBS).[18]
-
Protocol 2: Quantification of Propofol in Formulations by RP-HPLC
This protocol outlines a general procedure for the quantification of propofol in an emulsion formulation.
Materials:
-
HPLC system with a UV detector
-
C18 analytical column
-
Propofol reference standard
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm)
Methodology:
-
Standard Solution Preparation:
-
Accurately weigh a known amount of propofol reference standard and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution (e.g., 1 mg/mL).[13]
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 10, 30, 50, 70, 90, 110 µg/ml).[14]
-
-
Sample Preparation:
-
Accurately measure a volume of the propofol emulsion and transfer it to a volumetric flask.
-
Add the mobile phase to extract the propofol from the emulsion.
-
Sonicate the mixture for about 20 minutes to ensure complete extraction.[13]
-
Make up the volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.[13]
-
-
Chromatographic Conditions:
-
Set up the HPLC system with the appropriate column, mobile phase, flow rate, and detection wavelength as determined by method development or from published literature (see Table 2).
-
Equilibrate the system until a stable baseline is achieved.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Identify the propofol peak based on the retention time of the standard.
-
Quantify the amount of propofol in the sample by comparing its peak area to the calibration curve.[13]
-
Visualizations: Signaling Pathways and Workflows
Caption: Proposed signaling pathway for propofol-induced pain on injection.
Caption: Experimental workflow for developing a novel propofol formulation.
Caption: Troubleshooting logic for propofol emulsion instability.
References
- 1. Propofol: the challenges of formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Propofol: The Challenges of Formulation | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Propofol emulsion-free drug concentration is similar between batches and stable over time - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lipid emulsion, but not propofol, induces skeletal muscle damage and lipid peroxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Propofol, a Sedative-Hypnotic Drug, on the Lipid Profile, Antioxidant Indices, and Cardiovascular Marker Enzymes in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. termedia.pl [termedia.pl]
- 10. Systematic review of the stability and compatibility of propofol injection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Systematic review of the stability and compatibility of propofol injection [termedia.pl]
- 12. ijpsonline.com [ijpsonline.com]
- 13. ijpcbs.com [ijpcbs.com]
- 14. rjptonline.org [rjptonline.org]
- 15. asiapharmaceutics.info [asiapharmaceutics.info]
- 16. pubcompare.ai [pubcompare.ai]
- 18. Particle Engineering of Innovative Nanoemulsion Designs to Modify the Accumulation in Female Sex Organs by Particle Size and Surface Charge - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Temperature Sensitivity of Pharmaceutical Hydrochloride Salts
This guide provides technical support and troubleshooting for researchers, scientists, and drug development professionals working with temperature-sensitive pharmaceutical hydrochloride salts.
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for a temperature-sensitive pharmaceutical hydrochloride salt?
A1: To ensure the stability and efficacy of temperature-sensitive pharmaceutical hydrochloride salts, it is crucial to adhere to specific storage conditions.[1][2][3] Most of these compounds should be stored at refrigerated temperatures, typically between 2°C and 8°C (36°F and 46°F).[3][4] Some may even require freezing at -20°C (-4°F) or colder for long-term storage.[3] Always refer to the product-specific datasheet for precise temperature ranges. Medications should be kept in their original packaging to protect from light and should not be stored in refrigerator doors where temperatures can fluctuate.[1][3]
Q2: How can I safely transport a temperature-sensitive hydrochloride salt?
A2: Maintaining the cold chain during transportation is critical.[2][5] Use validated insulated shipping containers with appropriate coolants, such as gel packs or dry ice, to maintain the required temperature range.[5] It is important to ensure the product does not come into direct contact with the coolant to prevent freezing, unless freezing is the recommended storage condition. A calibrated temperature monitoring device should be included in the shipment to record the temperature throughout transit.
Q3: What are the initial signs of degradation in my hydrochloride salt solution?
A3: Visual inspection is the first step in identifying potential degradation. Signs of degradation can include:
-
Color Change: The solution may develop a yellow or brown tint.
-
Precipitation: The formation of solid particles in the solution.
-
Cloudiness: The solution may lose its clarity.
If any of these signs are observed, the product should not be used and should be quarantined for further investigation.
Q4: Can I use a hydrochloride salt solution that has been briefly exposed to temperatures outside the recommended range?
A4: Brief temperature excursions may not always result in significant degradation, but this depends on the specific compound's stability profile.[5] It is essential to have stability data that demonstrates the product's quality is not affected by short-term exposure to variant temperatures.[5] If such data is not available, it is best to discard the product to avoid compromising experimental results.
Troubleshooting Guide
This section addresses common issues encountered during the handling and use of temperature-sensitive pharmaceutical hydrochloride salts.
| Issue | Possible Cause | Recommended Action |
| Unexpected Experimental Results | Degradation of the hydrochloride salt due to improper storage or handling. | 1. Verify the storage temperature records. 2. Inspect the stock solution for any visual signs of degradation. 3. Perform a quality control check (e.g., HPLC) on the stock solution to assess its purity and concentration. 4. If degradation is confirmed, use a fresh, properly stored stock solution for subsequent experiments. |
| Precipitate Formation in Solution | - Exceeding the solubility limit of the compound. - Temperature fluctuations during storage or use. - pH shift of the solution. | 1. Ensure the concentration of the solution does not exceed the known solubility at the storage temperature. 2. Allow the solution to equilibrate to the experimental temperature before use. 3. Check the pH of the solution and adjust if necessary, using appropriate buffers. 4. If precipitation persists, prepare a fresh solution. |
| Inconsistent Potency Between Aliquots | - Improper mixing of the stock solution before aliquoting. - Degradation of some aliquots due to repeated freeze-thaw cycles or improper storage. | 1. Ensure the stock solution is homogenous before making aliquots. 2. Store aliquots in appropriate volumes to avoid multiple freeze-thaw cycles. 3. Verify the storage conditions of all aliquots. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are crucial for understanding the stability of a drug substance and identifying potential degradation products.[6][7][8][9]
Objective: To assess the stability of the hydrochloride salt under various stress conditions.
Methodology:
-
Acid and Base Hydrolysis:
-
Prepare solutions of the hydrochloride salt in 0.1 M HCl and 0.1 M NaOH.
-
Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, and 24 hours).
-
At each time point, neutralize the samples and analyze them by a stability-indicating method like HPLC.
-
-
Oxidative Degradation:
-
Prepare a solution of the hydrochloride salt in a solution of hydrogen peroxide (e.g., 3%).
-
Incubate at room temperature and analyze at specified time intervals.
-
-
Thermal Degradation:
-
Expose the solid hydrochloride salt and a solution to elevated temperatures (e.g., 60°C, 80°C) in a stability chamber.
-
Analyze samples at various time points.
-
-
Photostability:
-
Expose the solid and solution forms of the hydrochloride salt to a calibrated light source (as per ICH Q1B guidelines).
-
Analyze the samples after a defined exposure period.
-
Below is a workflow diagram for a typical forced degradation study.
Caption: Workflow for a forced degradation study.
Data Presentation
Table 1: Hypothetical Temperature Stability of a Pharmaceutical Hydrochloride Salt
The following table summarizes the degradation of a hypothetical hydrochloride salt at various temperatures over a 30-day period.
| Temperature | Day 0 | Day 7 | Day 14 | Day 30 |
| -20°C | 0% | 0% | <0.1% | <0.1% |
| 4°C | 0% | <0.5% | 1.2% | 2.5% |
| 25°C | 0% | 5.8% | 12.3% | 25.1% |
| 40°C | 0% | 15.2% | 30.5% | 55.8% |
Data is presented as the percentage of degradation from the initial concentration.
Signaling Pathway and Logical Relationships
The following diagram illustrates a logical troubleshooting pathway when encountering unexpected experimental outcomes.
Caption: Troubleshooting logic for unexpected results.
References
- 1. Temperature-Sensitive Drugs List and How to Store Them Safely [burtsrx.com]
- 2. Proper Storage for Temperature-Sensitive Drug Products - West [westpharma.com]
- 3. Temperature-Sensitive Drugs List + Storage Guidelines | Varcode [varcode.com]
- 4. Essential Storage Guidelines for Temperature-Sensitive Pharmaceuticals – Singapore G Pte Ltd – Your Total Space Provider [singaporeg.sg]
- 5. moph.gov.lb [moph.gov.lb]
- 6. nelsonlabs.com [nelsonlabs.com]
- 7. pharmaknowledgeforum.com [pharmaknowledgeforum.com]
- 8. pharmatimesofficial.com [pharmatimesofficial.com]
- 9. acdlabs.com [acdlabs.com]
Technical Support Center: Propofol Preparations for Cell Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding contamination and ensuring the integrity of their cell-based experiments using propofol.
Frequently Asked Questions (FAQs)
Q1: My cells are showing increased death after treatment with propofol. How can I determine if this is due to microbial contamination or propofol-induced cytotoxicity?
A1: It is crucial to differentiate between contamination and the inherent cytotoxic effects of propofol on your specific cell line. Here’s a troubleshooting workflow:
-
Visual Inspection: Examine your propofol solution for any signs of contamination, such as cloudiness, particulate matter, or phase separation.[1] Discard the solution if any of these are observed.
-
Microscopic Examination of Culture: Look for classic signs of microbial contamination in your cell culture, such as bacteria (small, motile dots) or fungi (filamentous structures).
-
Sterility Testing: Culture a small aliquot of your propofol working solution on nutrient agar plates and incubate at 37°C. Check for microbial growth after 24-48 hours.
-
Control Experiments:
-
Vehicle Control: Treat cells with the same lipid emulsion vehicle used for your propofol preparation (without propofol). This helps to rule out effects from the emulsion itself.
-
Dose-Response Curve: Perform a dose-response experiment with a range of propofol concentrations. Propofol-induced cytotoxicity is often dose-dependent.[2][3][4]
-
Apoptosis/Necrosis Assays: Utilize assays such as Annexin V/Propidium Iodide staining followed by flow cytometry to determine if the cell death is programmed (apoptosis) or due to injury (necrosis).[5][6] Propofol has been shown to induce apoptosis in various cancer cell lines.[2][3][5]
-
Q2: What are the most common sources of microbial contamination in propofol preparations for laboratory use?
A2: Propofol's lipid emulsion formulation can support the growth of various microorganisms.[7][8][9][10] The most frequent sources of contamination are extrinsic, occurring after the vial has been opened.[11][12] Key sources include:
-
Improper Aseptic Technique: Failure to use sterile techniques when handling vials, syringes, and other equipment is a primary cause of contamination.[1][9]
-
Environmental Exposure: Leaving vials open to the air can introduce airborne bacteria and fungi.[7][11]
-
Contaminated Equipment: Use of non-sterile syringes, needles, or filters.
-
Improper Vial Handling: Not disinfecting the rubber stopper of the vial before piercing it can introduce microorganisms.[1][13][14]
Commonly identified microbial contaminants include Staphylococcus aureus, Candida albicans, Escherichia coli, and Pseudomonas aeruginosa.[7][10][11]
Q3: What are the best practices for preparing and handling sterile propofol solutions for my cell culture experiments?
A3: Adhering to strict aseptic techniques is paramount.[1][9]
-
Work in a Sterile Environment: All manipulations should be performed in a laminar flow hood or biological safety cabinet.
-
Disinfect Surfaces and Vials: Thoroughly disinfect the work surface and the rubber stopper of the propofol vial with 70% isopropyl alcohol before use.[1][13][14]
-
Use Sterile Equipment: Employ sterile syringes, needles, and filters for all steps. A sterile vent spike is recommended when withdrawing from vials.[13][14]
-
Prepare Fresh Solutions: Prepare propofol dilutions for your experiment immediately before use.[1]
-
Discard Unused Portions: Propofol vials are intended for single use. Discard any unused portion of the vial after opening. For propofol formulations containing preservatives like EDTA, the recommended discard time is within 12 hours of opening.[13] For those without preservatives, it is typically 6 hours.
-
Visual Inspection: Always visually inspect the propofol emulsion for any signs of instability, such as phase separation, discoloration, or particulate matter, before use.[1]
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible results in cell viability assays after propofol treatment.
| Potential Cause | Troubleshooting Step |
| Microbial Contamination | 1. Perform sterility testing on your propofol stock and working solutions. 2. Review and reinforce aseptic handling procedures with all lab personnel. |
| Emulsion Instability | 1. Visually inspect the propofol emulsion for creaming or droplet coalescence.[15] 2. Ensure proper storage conditions (typically between 4°C and 22°C, protected from light).[16][17] 3. Avoid freezing or vigorous shaking of the emulsion.[17] |
| Variability in Propofol Concentration | 1. Prepare fresh dilutions for each experiment from a common stock solution. 2. Ensure thorough mixing of the emulsion before preparing dilutions. |
| Cell Line Specific Sensitivity | 1. Establish a precise IC50 for your specific cell line and passage number. 2. Monitor for changes in cell morphology and growth rate that could indicate cellular stress. |
Issue 2: Observed changes in cell signaling pathways that are not consistent with expected propofol effects.
| Potential Cause | Troubleshooting Step |
| Endotoxin Contamination | 1. Test your propofol preparation for the presence of endotoxins using a Limulus Amebocyte Lysate (LAL) assay. 2. Use pyrogen-free labware and reagents for all preparations. |
| pH Shift in Culture Medium | 1. Measure the pH of your cell culture medium after the addition of the propofol solution. Propofol emulsions have a specific pH range (typically 7 to 8.5), and significant alterations can affect cell behavior.[15] |
| Interaction with Serum Components | 1. Consider reducing the serum concentration in your culture medium during propofol treatment, as propofol is highly protein-bound. |
Experimental Protocols
Protocol 1: Preparation of a Sterile Propofol Working Solution for Cell Culture
Materials:
-
Propofol injectable emulsion (10 mg/mL)
-
Sterile, pyrogen-free cell culture medium appropriate for your cell line
-
Sterile 0.22 µm syringe filter
-
Sterile syringes and needles
-
70% isopropyl alcohol wipes
-
Laminar flow hood
Methodology:
-
Perform all steps within a certified laminar flow hood.
-
Disinfect the rubber stopper of the propofol vial with a 70% isopropyl alcohol wipe and allow it to air dry completely.[1]
-
Using a sterile syringe and needle, carefully withdraw the required volume of the propofol emulsion.
-
To prepare a stock solution (e.g., 1 mg/mL), dilute the 10 mg/mL propofol emulsion 1:10 in your sterile cell culture medium.
-
For further assurance of sterility, the diluted propofol solution can be passed through a sterile 0.22 µm syringe filter.[18][19] Be aware that this may affect the emulsion's properties, so consistency in this step is key.
-
From this stock solution, prepare your final working concentrations by further dilution in fresh, sterile cell culture medium immediately before adding to your cells.
Protocol 2: Sterility Testing of Propofol Working Solution
Materials:
-
Tryptic Soy Agar (TSA) plates
-
Sabouraud Dextrose Agar (SDA) plates
-
Sterile swabs or inoculation loops
-
Incubator at 37°C
-
Incubator at 25°C or room temperature
Methodology:
-
Using a sterile pipette, transfer 100 µL of your final propofol working solution onto the center of a TSA plate and an SDA plate.
-
Using a sterile spreader, evenly distribute the solution across the surface of the agar.
-
Incubate the TSA plate at 37°C for 24-48 hours to check for bacterial growth.
-
Incubate the SDA plate at 25°C or room temperature for 3-5 days to check for fungal growth.
-
Examine the plates for any microbial colonies. The absence of growth indicates a sterile solution.
Visualizations
Caption: Troubleshooting workflow for cell death.
Caption: Workflow for aseptic propofol preparation.
References
- 1. apsf.org [apsf.org]
- 2. Propofol suppresses cell viability, cell cycle progression and motility and induces cell apoptosis of ovarian cancer cells through suppressing MEK/ERK signaling via targeting circVPS13C/miR-145 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Propofol inhibits lung cancer cell viability and induces cell apoptosis by upregulating microRNA-486 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of propofol in human induced pluripotent stem cell-derived cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Propofol elicits apoptosis and attenuates cell growth in esophageal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overdose with the anesthetic propofol causes hematological cytotoxicity and immune cell alteration in an experimental ex vivo whole blood culture model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of Propofol Microbial Contamination Following Treatment With Drug Disposal Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.monash.edu [research.monash.edu]
- 9. Propofol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. agmv.ro [agmv.ro]
- 11. Infectious Disease Risk Associated with Contaminated Propofol Anesthesia, 1989–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. drugs.com [drugs.com]
- 14. globalrph.com [globalrph.com]
- 15. rjptonline.org [rjptonline.org]
- 16. Pełny tekst: Systematic review of the stability and compatibility of propofol injection, Muftihatul Husna - Anestezjologia Intensywna Terapia 1/2021 [termedia.pl]
- 17. jvsmedicscorner.com [jvsmedicscorner.com]
- 18. Hospital Production of Sterile 2% Propofol Nanoemulsion: Proof of Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Validation of a Novel HPLC Method for Profadol Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of a new High-Performance Liquid Chromatography (HPLC) method for the analysis of Profadol, an opioid analgesic. Due to the limited availability of published analytical methods for Profadol, this document establishes a robust validation plan based on internationally recognized guidelines and compares the proposed HPLC method with other potential analytical techniques for opioid analysis.
Introduction to Profadol
Profadol is an opioid analgesic that was developed in the 1960s.[1] It is chemically distinct from the anesthetic agent Propofol, with which it is sometimes confused. The chemical details of Profadol are as follows:
-
IUPAC Name: 3-(1-methyl-3-propylpyrrolidin-3-yl)phenol[2]
-
Molecular Formula: C₁₄H₂₁NO[2]
-
CAS Number: 428-37-5[2]
Given the therapeutic importance of opioid analgesics, the development of reliable and validated analytical methods for their determination in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and regulatory compliance.
Proposed HPLC Method and its Validation
A novel Reverse-Phase HPLC (RP-HPLC) method is proposed for the quantification of Profadol. The validation of this method will be performed in accordance with the International Council for Harmonisation (ICH) guidelines.
A hypothetical RP-HPLC method for Profadol analysis is outlined below.
| Parameter | Proposed Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.5) (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 275 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
The validation of the proposed HPLC method will follow a structured workflow to ensure its suitability for the intended purpose.
Figure 1: HPLC Method Validation Workflow.
Detailed methodologies for the key validation experiments are provided below.
Specificity/Selectivity:
-
Objective: To assess the ability of the method to unequivocally measure the analyte in the presence of potential interferences.
-
Protocol:
-
Analyze blank samples (matrix without analyte).
-
Analyze samples of Profadol standard.
-
Analyze samples spiked with known impurities and degradation products.
-
Acceptance Criteria: No interfering peaks at the retention time of Profadol.
-
Linearity and Range:
-
Objective: To determine the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.
-
Protocol:
-
Prepare a series of at least five concentrations of Profadol standard solution across the expected working range.
-
Inject each concentration in triplicate.
-
Plot a graph of peak area versus concentration.
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.
-
Accuracy:
-
Objective: To determine the closeness of the test results obtained by the method to the true value.
-
Protocol:
-
Perform recovery studies by spiking a placebo matrix with known concentrations of Profadol at three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze each level in triplicate.
-
Acceptance Criteria: Percent recovery should be within 98-102%.
-
Precision:
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample.
-
Protocol:
-
Repeatability (Intra-day precision): Analyze six replicate samples of Profadol at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or a different instrument.
-
Acceptance Criteria: Relative Standard Deviation (RSD) should be ≤ 2%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Protocol:
-
Based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the response and S is the slope of the calibration curve.
-
Robustness:
-
Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Protocol:
-
Introduce small variations in the chromatographic conditions, such as:
-
Flow rate (e.g., ± 0.1 mL/min).
-
Mobile phase composition (e.g., ± 2% organic).
-
Column temperature (e.g., ± 2°C).
-
-
Analyze the system suitability parameters.
-
Acceptance Criteria: System suitability parameters should remain within the defined limits.
-
Comparison with Alternative Analytical Methods
While HPLC is a powerful technique for the analysis of opioids, other methods can also be employed. The choice of method often depends on the specific requirements of the analysis, such as sensitivity, speed, and cost.
| Feature | HPLC-UV | LC-MS/MS | Gas Chromatography (GC-MS) | Capillary Electrophoresis (CE) |
| Principle | Separation based on polarity, UV detection | Separation based on polarity, mass-based detection | Separation based on volatility, mass-based detection | Separation based on charge-to-size ratio |
| Sensitivity | Moderate | Very High | High | Moderate to High |
| Specificity | Good | Excellent | Excellent | Good |
| Sample Throughput | High | Moderate | Moderate | High |
| Cost | Low to Moderate | High | Moderate | Low |
| Typical Application | Routine QC, Assay | Trace level analysis, metabolite identification | Volatile opioids, forensic analysis | Chiral separations, ionic compounds |
The selection of an appropriate analytical method is a critical decision in the drug development process.
Figure 2: Decision workflow for analytical method selection.
Conclusion
The validation of an analytical method is a mandatory step to ensure the reliability and accuracy of results in the pharmaceutical industry. This guide provides a comprehensive framework for the validation of a novel HPLC method for the analysis of Profadol. By following the outlined experimental protocols and acceptance criteria based on ICH guidelines, a robust and reliable analytical method can be established. The comparison with alternative analytical techniques highlights the versatility of HPLC for routine quality control while acknowledging the strengths of other methods for specific applications.
References
Propofol vs. Sevoflurane: A Comparative Analysis of Recovery Profiles
This guide offers an objective comparison of Propofol and Sevoflurane, two commonly used anesthetic agents, with a specific focus on postoperative recovery time and quality. The following sections present quantitative data from comparative studies, detail common experimental protocols, and illustrate key concepts through diagrams to provide a comprehensive overview for researchers and drug development professionals.
Quantitative Data Summary
Recovery from general anesthesia is a critical phase influencing patient outcomes and hospital resource utilization. The choice between an intravenous agent like Propofol and an inhalational agent like Sevoflurane can significantly impact the speed and quality of this process. The data below, compiled from multiple clinical trials, compares key recovery milestones.
| Recovery Parameter | Propofol Group | Sevoflurane Group | Key Findings & Citations |
| Time to Eye Opening | 6.9 ± 1.7 min | 7.5 ± 1.6 min | Some studies report comparable times, with a slight, often statistically insignificant, advantage for Propofol.[1] Another study noted faster recovery with Sevoflurane.[2] |
| Time to Extubation | 10.3 ± 2.0 min | 10.7 ± 2.3 min | Generally comparable, though some studies on postoperative sedation found significantly shorter extubation times with Sevoflurane (10 min vs. 25 min for Propofol).[1][3][4][5] |
| Time to Follow Commands | 8.9 ± 1.9 min | 9.2 ± 2.2 min | Times are broadly similar across both agents.[1] |
| Time to Orientation | 10.76 ± 2.61 min | 7.15 ± 1.53 min | Studies have shown a significantly faster return to orientation with Sevoflurane.[6] |
| Incidence of PONV | Lower Incidence | Higher Incidence | Propofol is consistently associated with a significantly lower incidence of Postoperative Nausea and Vomiting (PONV) in the early recovery phase.[1][7][8][9][10] |
Experimental Protocols
The data presented is derived from randomized controlled trials designed to compare the recovery profiles of Propofol and Sevoflurane. While specific parameters may vary, the core methodology is generally consistent across studies.
1. Patient Selection and Randomization:
-
Inclusion Criteria: Studies typically enroll adult patients classified under the American Society of Anesthesiologists (ASA) physical status I and II, scheduled for elective surgeries of comparable duration and type (e.g., open cholecystectomy, laparoscopic procedures, major cancer surgery).[1][8][11]
-
Exclusion Criteria: Patients with significant cardiovascular, respiratory, hepatic, or renal disease, morbid obesity, or a history of substance abuse are typically excluded.[8]
-
Randomization: Patients are randomly allocated into two groups: a Propofol group (Group P) and a Sevoflurane group (Group S).[3][5]
2. Anesthesia Administration:
-
Induction: Anesthesia is often induced intravenously in both groups, commonly with Propofol. In some study designs, the Sevoflurane group may be induced via inhalation.[6]
-
Maintenance:
-
Monitoring: Throughout the procedure, vital signs and depth of anesthesia are monitored. The Bispectral Index (BIS) is often used to maintain a consistent level of sedation (typically between 40-60).[12]
3. Recovery Assessment:
-
Discontinuation: The administration of the maintenance anesthetic is ceased at the end of the surgical procedure.
-
Data Collection: The time to key recovery events is recorded by trained personnel blinded to the anesthetic used. These events include:
-
Postoperative Monitoring: Patients are monitored in a Post-Anesthesia Care Unit (PACU). The incidence of adverse effects such as PONV, headache, shivering, and emergence agitation is recorded during the initial postoperative hours.[1][7][9]
Visualizations
To better illustrate the processes and mechanisms discussed, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for a comparative clinical trial.
Caption: Simplified mechanisms of action for Propofol and Sevoflurane.
Conclusion
The choice between Propofol and Sevoflurane for anesthesia maintenance has distinct implications for the postoperative recovery period.
-
Recovery Speed: While some studies show comparable times for initial recovery events like eye-opening and extubation, several meta-analyses and trials suggest that Sevoflurane may offer a faster time to orientation.[6][13][14] Conversely, other studies, particularly in postoperative sedation contexts, have demonstrated significantly faster wake-up and extubation times with Sevoflurane.[3][4][5]
-
Recovery Quality: Propofol demonstrates a clear advantage in reducing the incidence of postoperative nausea and vomiting (PONV), a common and distressing side effect.[1][10][15] This antiemetic property contributes to a smoother immediate recovery phase for patients.[8]
References
- 1. Comparison of recovery profile for propofol and sevoflurane anesthesia in cases of open cholecystectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Wake-up times following sedation with sevoflurane versus propofol after cardiac surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. turkjanaesthesiolreanim.org [turkjanaesthesiolreanim.org]
- 8. njmr.in [njmr.in]
- 9. Frontiers | Postoperative nausea and vomiting and recovery of heart rate variability following general anesthesia with propofol or sevoflurane: a randomized, double-blind preliminary study [frontiersin.org]
- 10. e-century.us [e-century.us]
- 11. Propofol compared with sevoflurane general anaesthesia is associated with decreased delayed neurocognitive recovery in older adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sevoflurane/propofol coadministration provides better recovery than sevoflurane in combined general/epidural anesthesia: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A review of recovery from sevoflurane anaesthesia: comparisons with isoflurane and propofol including meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The risk of postoperative nausea and vomiting between surgical patients received propofol and sevoflurane anesthesia: A matched study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Navigating the Nuances of Propofol: A Guide to Reproducibility in In-Vitro Research
For researchers, scientists, and drug development professionals, understanding the factors that influence the reproducibility of in-vitro experimental results is paramount. Propofol, a widely used intravenous anesthetic, exhibits a complex and sometimes contradictory range of effects at the cellular level. This guide provides a comparative analysis of in-vitro findings related to Propofol, focusing on key areas of discrepancy, to aid in the design and interpretation of future studies.
The in-vitro effects of Propofol are a subject of extensive research, with significant implications for its clinical applications beyond anesthesia, including in oncology and neuroprotection. However, the existing body of literature presents a landscape of varied and occasionally conflicting results. These discrepancies often hinge on critical experimental variables such as dosage, cell type, and exposure duration. This guide will delve into these variables, presenting comparative data and detailed experimental protocols to illuminate the sources of variability and promote more consistent and reproducible research.
The Dichotomy in Cancer Research: Pro- or Anti-Tumor?
One of the most significant areas of debate in in-vitro Propofol research is its effect on cancer cells. Studies have reported conflicting outcomes, with some suggesting Propofol inhibits cancer cell proliferation and migration, while others indicate no effect or even a promotional role.[1][2][3] This variability is likely due to differences in cancer cell types and the specific signaling pathways investigated.
For instance, while some studies on breast cancer cells (MDA-MB-231) show that Propofol can inhibit proliferation, others have found it may promote metastasis.[2] Similarly, in liver cancer cells (HepG2 and HCCLM3), no significant effect on viability or migration was observed at various concentrations under either normoxic or hypoxic conditions in one study.[1] Conversely, other research has pointed to Propofol's oncogenic activity in gallbladder cancer cells by activating the Nrf2 pathway.[1]
Table 1: Comparative Effects of Propofol on Cancer Cell Lines In-Vitro
| Cell Line | Cancer Type | Propofol Concentration | Observed Effect | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | Not specified | Inhibited proliferation, induced apoptosis and ferroptosis | [2] |
| MCF-7 | Breast Cancer | Not specified | Inhibited proliferation and EMT by suppressing miR-21 | [2] |
| MDA-MB-435 | Breast Cancer | Not specified | Induced apoptosis by downregulating miR-24 | [2] |
| HepG2, HCCLM3 | Liver Cancer | 10, 25, 50, 100 µM | No effect on viability, proliferation, or migration | [1] |
| Gallbladder Cancer Cells | Gallbladder Cancer | Not specified | Increased proliferation and invasion via Nrf2 activation | [1] |
| Pancreatic Cancer Cells (PaTu 8988t) | Pancreatic Cancer | 100 µM, 1000 µM | Inhibited proliferation, induced apoptosis at 1000 µM | [4] |
The Dose-Dependent Nature of Apoptosis Induction
The induction of apoptosis is another area where the concentration of Propofol plays a critical role in determining the experimental outcome. A recurring theme across multiple studies is that high, supra-clinical concentrations of Propofol tend to induce apoptosis, while clinically relevant concentrations often do not have the same effect.[5]
For example, in human neutrophils, a high concentration (50 μg/ml) of Propofol significantly increased apoptosis through the mitochondrial pathway, whereas a clinically relevant concentration (5 μg/ml) had no effect.[5] Similarly, in rat embryonic neural stem cells, Propofol inhibited proliferation and induced apoptosis in a dose-dependent manner, with significant effects observed at 50 µM.[6][7]
Table 2: Dose-Dependent Effects of Propofol on Apoptosis In-Vitro
| Cell Type | Propofol Concentration | Apoptotic Effect | Apoptotic Pathway Implicated | Reference |
| Human Neutrophils | 5 µg/ml | No effect | - | [5] |
| Human Neutrophils | 50 µg/ml | Increased apoptosis | Mitochondrial pathway (Caspase-9, -3/7 activation) | [5] |
| Rat Embryonic Neural Stem Cells | 1, 10, 50 µM | Dose-dependent increase in apoptosis (11.7% at 50 µM) | GABAA receptor-mediated, Chk1/p53 pathway | [6] |
| Rat Embryonic Neural Stem Cells | Up to 50 µM | Dose-dependent increase in apoptosis (~30% at 50 µM) | Extrinsic (Caspase-8) and Intrinsic (Caspase-9, Cytochrome C) | [7] |
| Human Glioma Cells (U-87 MG) | Not specified | 17.1-fold increase in apoptosis | PI3K-AKT signaling pathway | [8] |
Key Signaling Pathways and Experimental Workflows
The variability in experimental outcomes can often be traced back to the specific signaling pathways being modulated and the methodologies used to assess them. Propofol's primary mechanism of action is the potentiation of GABA-A receptors, but it also influences other pathways such as the PI3K-Akt and mitochondrial-mediated apoptotic pathways.[8][9]
Below are diagrams illustrating a key signaling pathway affected by Propofol and a typical experimental workflow for assessing its in-vitro effects.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Frontiers | Propofol Inhibits Proliferation and Augments the Anti-Tumor Effect of Doxorubicin and Paclitaxel Partly Through Promoting Ferroptosis in Triple-Negative Breast Cancer Cells [frontiersin.org]
- 3. Effects of the Hypnotic Alkylphenol Derivative Propofol on Breast Cancer Progression. A Focus on Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Propofol and Etomidate on the Proliferation, Cell-cycle Distribution, Apoptosis and Necrosis of Pancreatic Tumour Cells | In Vivo [iv.iiarjournals.org]
- 5. Medwin Publishers | Effect of Propofol on Human Neutrophil Apoptosis in vitro [medwinpublishers.com]
- 6. geneticsmr.org [geneticsmr.org]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Propofol Regulates the Surface Expression of GABAA Receptors: Implications in Synaptic Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Propofol Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commonly employed analytical methods for the quantification of Propofol in biological matrices and pharmaceutical formulations. The objective is to offer a comparative overview of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) to aid in the selection of the most appropriate method for specific research, clinical, or forensic applications. The information presented is a synthesis of data from multiple studies.
Comparative Analysis of Analytical Methods
The choice of an analytical method for Propofol quantification is dictated by factors such as the required sensitivity, selectivity, sample matrix, and the availability of instrumentation. The following table summarizes the key performance parameters of HPLC, GC-MS, and LC-MS/MS based on published validation data.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity Range | 5 - 2000 ng/mL[1][2][3] | 0.01 - 10 µg/mL[4] | 5 - 2000 ng/mL[5] |
| Correlation Coefficient (R²) | > 0.99[1][2] | 0.9989[6] | > 0.99[5] |
| Limit of Detection (LOD) | 10 ng/mL[7][8] | 2.5 - 10 ng/mL[4] | 0.1 ng/mL[4] |
| Limit of Quantification (LOQ) | 100 ng/mL[7][8] | 25 ng/mL[6] | 5 ng/mL[5] |
| Accuracy (% Bias) | < 15% | -5.8% to 11.7%[6] | Within ±15% |
| Precision (%RSD) | < 10% (Intra- and Inter-day)[1] | 3.7% to 11.6%[6] | < 15% |
| Recovery | > 95%[1][2] | 96.6% to 99.4%[6] | > 85%[5] |
Experimental Workflows
The cross-validation of these analytical methods typically involves a systematic process to ensure that each method is suitable for its intended purpose and that the results are comparable.
Detailed Experimental Protocols
The following are representative protocols for the analysis of Propofol in human plasma using HPLC, GC-MS, and LC-MS/MS. These protocols are synthesized from various published methods and should be adapted and validated for specific laboratory conditions.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This method is widely used due to its robustness and good sensitivity.
a. Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of plasma sample, add an internal standard (e.g., thymol).
-
Add 5 mL of a mixture of ethyl acetate and hexane.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
b. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (pH adjusted to 4.0)[1][2].
-
Injection Volume: 20 µL.
-
Detection: Fluorescence detector with excitation at 276 nm and emission at 310 nm[1][2].
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and is a gold standard for forensic confirmation.
a. Sample Preparation (Solid-Phase Extraction):
-
To 200 µL of plasma sample, add an internal standard (e.g., Cannabinol)[6].
-
Condition a mixed-mode cation exchange solid-phase extraction (SPE) cartridge.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the Propofol with an appropriate solvent (e.g., 100% methanol)[6]. The direct injection of the eluate without concentration is recommended to avoid the loss of the volatile Propofol[6][9].
b. GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: Start at a suitable initial temperature, then ramp up to a final temperature to ensure the separation of Propofol from other components.
-
Mass Spectrometer: Operated in selected ion monitoring (SIM) mode for quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for the analysis of low concentrations of Propofol and its metabolites.[5]
a. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add an internal standard (e.g., deuterated Propofol).
-
Add 300 µL of acetonitrile to precipitate the proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Inject an aliquot of the supernatant directly into the LC-MS/MS system.
b. LC-MS/MS Conditions:
-
Column: A suitable C18 or phenyl-hexyl column for fast chromatography.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, often with a modifier like ammonium formate or fluoride to enhance ionization[10].
-
Ionization: Electrospray ionization (ESI) in negative mode is common for Propofol[11].
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for the highest selectivity and sensitivity.
Signaling Pathway and Logical Relationships
The analytical process for Propofol quantification can be visualized as a logical flow from sample collection to final data analysis, with each step influencing the quality of the final result.
This guide provides a foundational comparison of the primary analytical methods for Propofol quantification. The selection of the most suitable method will depend on the specific requirements of the study, including the desired level of sensitivity, the nature of the sample matrix, and the available resources. It is imperative that any chosen method is fully validated in-house to ensure reliable and accurate results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Propofol detection for monitoring of intravenous anaesthesia: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mobile.labmedica.com [mobile.labmedica.com]
- 6. Selective and Accurate Determination Method of Propofol in Human Plasma by Mixed-Mode Cation Exchange Cartridge and GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rjptonline.org [rjptonline.org]
- 8. Method Development and Validation of Propofol by Reverse Phase HPLC and its Estimation in Commercial Formulation - ProQuest [proquest.com]
- 9. researchgate.net [researchgate.net]
- 10. Quantitation of propofol metabolites by LC–MS/MS demonstrating long detection window for urine drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Validation of an LC-MS/MS Method for the Determination of Propofol, Midazolam, and Carbamazepine in Rat Plasma: Application to Monitor Their Concentrations Following Co-administration [jstage.jst.go.jp]
Profadol Hydrochloride vs. Other Opioid Agonists: A Comparative Review
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Profadol Hydrochloride with other opioid agonists, focusing on their pharmacological properties and the experimental methodologies used to determine them. While quantitative data for many commonly used opioids are available, specific experimental values for this compound are not readily found in publicly accessible literature. This guide, therefore, presents the established data for other opioids to provide a comparative framework and details the experimental protocols necessary to generate the corresponding data for this compound.
Overview of Opioid Agonists
Opioid agonists are a class of drugs that bind to and activate opioid receptors in the central and peripheral nervous systems, producing analgesic and other effects. The primary types of opioid receptors are mu (µ), delta (δ), and kappa (κ). The affinity and efficacy of an opioid agonist at these different receptor subtypes determine its specific pharmacological profile, including its analgesic potency and side-effect profile.
Profadol is classified as an opioid analgesic with mixed agonist-antagonist activity at the µ-opioid receptor. Its analgesic potency is reported to be comparable to that of pethidine (meperidine), with an antagonist effect that is 1/50th that of nalorphine.
Comparative Receptor Binding Affinity
The binding affinity of a drug for a receptor is a measure of how tightly the drug binds to the receptor. It is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity. The following table summarizes the µ-opioid receptor binding affinities for several common opioid agonists.
Table 1: µ-Opioid Receptor Binding Affinities of Selected Opioid Agonists
| Opioid Agonist | Ki (nM) at µ-Opioid Receptor |
| Buprenorphine | < 1 |
| Fentanyl | 1 - 100 |
| Hydromorphone | < 1 |
| Methadone | 1 - 100 |
| Morphine | 1 - 100[1] |
| Oxycodone | 1 - 100 |
| Oxymorphone | < 1 |
| Sufentanil | < 1 |
| Tramadol | > 100 |
| This compound | Data not available |
Data for comparator opioids were obtained from a study using a single binding assay in a cell membrane preparation expressing recombinant human µ-opioid receptor[2][3].
Experimental Protocol: Opioid Receptor Binding Assay
To determine the receptor binding affinities (Ki values) of this compound, a competitive radioligand binding assay can be performed.
Objective: To determine the binding affinity of a test compound (this compound) for µ, δ, and κ opioid receptors.
Materials:
-
Test compound (this compound)
-
Radioligands:
-
µ-opioid receptor: [³H]DAMGO
-
δ-opioid receptor: [³H]DPDPE
-
κ-opioid receptor: [³H]U-69593
-
-
Cell membranes expressing the opioid receptor of interest (e.g., from CHO-K1 cells)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., Naloxone)
-
Scintillation fluid
-
Scintillation counter
-
Glass fiber filters
Procedure:
-
Prepare a series of dilutions of the test compound (this compound).
-
In a reaction tube, add the cell membranes, the radioligand at a fixed concentration, and a specific concentration of the test compound or the non-specific binding control.
-
Incubate the mixture to allow the binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters. This separates the bound radioligand from the free radioligand.
-
Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Diagram of Experimental Workflow:
References
A Comparative Guide to Validating Anesthetic Depth Monitors with Propofol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of commonly used anesthetic depth monitors—Bispectral Index (BIS), Narcotrend Index (NI), and Entropy (State and Response)—validated with the intravenous anesthetic agent Propofol. The information presented is supported by experimental data to assist in the selection and application of these technologies in research and clinical settings.
Principles of Anesthetic Depth Monitoring
Anesthetic depth monitors are designed to measure the hypnotic effect of anesthetic agents on the brain by processing electroencephalogram (EEG) signals. The goal is to provide a numerical index that correlates with a patient's level of consciousness, ranging from fully awake to a state of deep anesthesia. This allows for the titration of anesthetic drugs to individual patient needs, potentially reducing drug consumption and expediting recovery.[1][2]
The most common monitors include:
-
Bispectral Index (BIS): This monitor analyzes the EEG to generate a number between 0 (no brain activity) and 100 (fully awake). A target range of 40-60 is generally recommended for surgical anesthesia, indicating a low probability of intraoperative awareness.[1]
-
Narcotrend Index (NI): The Narcotrend monitor also provides a dimensionless index from 100 (awake) to 0 (deep hypnosis) based on EEG pattern recognition.[3] It classifies the EEG into stages from A (awake) to F (very deep hypnosis).
-
Entropy: The Entropy module produces two values: State Entropy (SE) and Response Entropy (RE). SE is based on the EEG signal and reflects the hypnotic state of the brain, with a range of 0 to 91. RE incorporates both EEG and frontal electromyography (FEMG) signals, making it more responsive to stimuli, and ranges from 0 to 100. A clinically relevant target range for both is 40-60.[1]
Performance Comparison with Propofol
The following tables summarize the performance of BIS, Narcotrend, and Entropy monitors during Propofol-induced anesthesia, based on published experimental data.
Table 1: Monitor Index Values at Loss of Consciousness (LOC)
| Monitor | Index Value at LOC (Mean ± SD or Range) | Supporting Evidence |
| Bispectral Index (BIS) | 38.2 - 77 (Varies by study) | [4][5] |
| Narcotrend Index (NI) | 72 ± 9 | [5] |
| State Entropy (SE) | 42.2 - 60.3 | [4] |
Table 2: Prediction Probability (Pk) for Propofol Anesthesia
The prediction probability (Pk) assesses the efficacy of a monitor in distinguishing between different anesthetic states. A Pk of 1.0 indicates perfect prediction, while 0.5 is equivalent to chance.
| Monitor | Prediction Probability (Pk) (Mean ± SE/SD) | Anesthetic State Assessed |
| Bispectral Index (BIS) | 0.85 - 0.95 | [5][6] |
| Narcotrend Index (NI) | 0.88 ± 0.03 - 0.93 | [5] |
| State Entropy (SE) | 0.85 (95% CI: 0.78-0.91) | [6] |
| Response Entropy (RE) | 0.87 (95% CI: 0.82-0.91) | [6] |
Table 3: Correlation with Propofol Concentration
| Monitor | Correlation with Propofol Effect-Site Concentration |
| Bispectral Index (BIS) | High |
| Narcotrend Index (NI) | High |
| Entropy (SE/RE) | High |
Note: Both BIS and Narcotrend have been shown to have the highest mean correlations with calculated Propofol effect-site concentration compared to standard spectral and entropy parameters in some studies.[7][8]
Experimental Protocols for Validation Studies
The validation of anesthetic depth monitors with Propofol typically follows a standardized experimental protocol to ensure reliable and reproducible results.
Patient Selection
-
Inclusion Criteria: Adult patients classified under the American Society of Anesthesiologists (ASA) physical status I or II, scheduled for elective surgery.[7]
-
Exclusion Criteria: Patients with known neurological disorders, those taking psychoactive medications, or with a history of drug or alcohol abuse.
Anesthetic Administration
-
Propofol Delivery: Propofol is administered intravenously using a Target-Controlled Infusion (TCI) system.[9] TCI pumps utilize pharmacokinetic models to maintain a stable and predictable concentration of the drug in the plasma or at the effect-site (brain).
-
TCI Models: Commonly used models for Propofol include the Marsh and Schnider models.[10][11][12] The Schnider model incorporates covariates like age and lean body mass, while the Marsh model is primarily weight-based.[10][12] The newer Eleveld model is designed to be applicable across a wider range of patient populations.[10][13][14]
-
Analgesia: An opioid, such as Remifentanil, may be co-administered to provide analgesia.[7]
Assessment of Consciousness
-
Observer's Assessment of Alertness/Sedation (OAA/S) Scale: This is a standardized clinical scale used to assess the level of sedation.[15][16] It typically involves assessing the patient's response to verbal commands and tactile stimuli.
-
Loss of Consciousness (LOC): Defined as the point at which the patient no longer responds to verbal commands.[17]
-
Return of Consciousness (ROC): Defined as the first meaningful response to verbal commands during emergence from anesthesia.[17]
Data Acquisition and Analysis
-
Simultaneous Monitoring: The anesthetic depth monitors being compared (e.g., BIS, Narcotrend, Entropy) are applied to the patient simultaneously according to the manufacturers' instructions.
-
Data Recording: The monitor indices, Propofol concentration (from the TCI pump), and OAA/S scores are recorded at regular intervals.[7]
-
Statistical Analysis: The collected data is analyzed to determine the correlation between the monitor indices and Propofol concentration, as well as the prediction probability of the monitors for different states of consciousness.
Visualizing the Validation Process
Conceptual Anesthetic Depth Monitoring Pathway
Caption: Conceptual pathway of anesthetic depth monitoring.
Experimental Workflow for Monitor Validation
Caption: Experimental workflow for monitor validation.
Logical Relationship of Anesthetic Depth Indices
Caption: Logical relationship of anesthetic depth indices.
Conclusion
The validation of anesthetic depth monitors with Propofol demonstrates that BIS, Narcotrend, and Entropy are all effective tools for assessing the hypnotic component of anesthesia.[7] Studies show a high correlation between the indices of these monitors and Propofol concentration, as well as a strong predictive ability for states of consciousness and unconsciousness.[5][7] While all three monitors perform well, there may be subtle differences in their response times and specific index values at critical anesthetic transitions. The choice of monitor may depend on the specific research question, clinical setting, and user familiarity with the technology. It is crucial to adhere to standardized experimental protocols to ensure the validity and comparability of research findings in this area.
References
- 1. nice.org.uk [nice.org.uk]
- 2. nice.org.uk [nice.org.uk]
- 3. researchgate.net [researchgate.net]
- 4. Clinical research Comparison of entropy and bispectral index values during propofol induction [termedia.pl]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of Narcotrend Index, Bispectral Index, spectral and entropy parameters during induction of propofol-remifentanil anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of Narcotrend Index, Bispectral Index, spectral and entropy parameters during induction of propofol-remifentanil anaesthesia | Semantic Scholar [semanticscholar.org]
- 9. Target-Controlled Infusion of Propofol in Training Anesthesiology Residents in Colonoscopy Sedation: A Prospective Randomized Crossover Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Target-Controlled Infusion of Propofol: A Systematic Review of Recent Results - PMC [pmc.ncbi.nlm.nih.gov]
- 11. futurelearn.com [futurelearn.com]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. A Clinical Comparative Study of Schnider and Eleveld Pharmacokinetic–Pharmacodynamic Models for Propofol Target-Controlled Infusion Sedation in Drug-Induced Sleep Endoscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Table 1 from Target controlled infusion ( TCI ) method with Propofol used in day-case patients in oral surgery | Semantic Scholar [semanticscholar.org]
- 16. walshmedicalmedia.com [walshmedicalmedia.com]
- 17. Comparison of bispectral index and phase lag entropy during general anesthesia: Sevoflurane or propofol anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Metabolic Pathways of Propofol and Fospropofol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the metabolic pathways of the intravenous anesthetic Propofol and its water-soluble prodrug, Fospropofol. The information presented is intended to support research, scientific inquiry, and drug development efforts by offering a clear and objective analysis of their respective biotransformation processes.
Introduction
Propofol (2,6-diisopropylphenol) is a widely used intravenous anesthetic agent prized for its rapid onset and short duration of action.[1] However, its formulation as a lipid emulsion can lead to pain on injection, hyperlipidemia, and a risk of bacterial contamination. Fospropofol was developed as a water-soluble prodrug to circumvent these formulation-related issues. Understanding the distinct metabolic pathways of these two compounds is crucial for predicting their pharmacokinetic and pharmacodynamic profiles, as well as for anticipating potential drug-drug interactions.
Fospropofol is pharmacologically inactive until it is metabolized to Propofol.[2][3] This fundamental difference in their initial processing by the body dictates their clinical characteristics, including onset of action and recovery profiles. This guide will delve into the specifics of these metabolic pathways, presenting quantitative data, detailed experimental methodologies, and visual representations to facilitate a thorough understanding.
Comparative Analysis of Metabolic Pathways
The metabolism of Fospropofol and Propofol can be viewed as a sequential process, where the metabolism of Fospropofol first yields Propofol, which is then subject to its own extensive metabolic breakdown.
Fospropofol Metabolism: The Prodrug Conversion
Fospropofol is a phosphate ester prodrug that is converted to Propofol, formaldehyde, and phosphate by the enzyme alkaline phosphatase.[2][3][4] This conversion is the rate-limiting step for the onset of anesthetic effect from Fospropofol and occurs primarily on the surface of endothelial cells.[4] The resulting formaldehyde is further metabolized to formate, which is then broken down into carbon dioxide and water.[3][4]
Propofol Metabolism: A Two-Phase Process
Once formed from Fospropofol or administered directly, Propofol undergoes extensive metabolism, primarily in the liver, although extrahepatic metabolism in the kidneys and lungs also plays a significant role.[1][5][6] The clearance of Propofol is high, often exceeding hepatic blood flow, which underscores the importance of these extrahepatic pathways.[5] Propofol's metabolism is characterized by two main phases:
-
Phase I Metabolism (Hydroxylation): This is a minor pathway for Propofol metabolism, accounting for a smaller portion of its breakdown.[5] The primary reaction is the hydroxylation of the benzene ring to form 2,6-diisopropyl-1,4-quinol (also known as 4-hydroxypropofol).[7] This reaction is primarily mediated by Cytochrome P450 enzymes, with CYP2B6 and CYP2C9 being the most significant contributors.[7][8]
-
Phase II Metabolism (Glucuronidation): This is the major metabolic pathway for Propofol. It involves the direct conjugation of the hydroxyl group of the parent Propofol molecule with glucuronic acid to form Propofol-glucuronide.[5][6] This reaction is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, with UGT1A9 being the primary isoform involved.[5] The 4-hydroxypropofol metabolite from Phase I also undergoes Phase II conjugation to form quinol-glucuronides and quinol-sulfates.[7][8]
All the resulting metabolites of Propofol are inactive and water-soluble, facilitating their excretion, primarily in the urine.[5][6]
Quantitative Data Presentation
The following tables summarize the key quantitative differences in the pharmacokinetics and metabolite profiles of Propofol and Fospropofol.
Table 1: Comparative Pharmacokinetic Parameters
| Parameter | Propofol | Fospropofol | Liberated Propofol (from Fospropofol) | Reference(s) |
| Onset of Action | ~40 seconds | 4 - 8 minutes | N/A | [1] |
| Protein Binding | 97% - 99% | 98% | 98% | [2][3][5] |
| Volume of Distribution (Vd) | ~60 L/kg | 0.33 ± 0.069 L/kg | 5.8 L/kg | [3] |
| Half-life (t½) | Biphasic: Initial ~40 min, Terminal 4-7 hours | ~0.81 hours | ~3.05 hours | [1] |
| Clearance | High, exceeds hepatic blood flow | Slower than Propofol | Slower than directly administered Propofol | [1][5] |
Table 2: Urinary Metabolite Profile of Propofol
| Metabolite | Percentage of Total Urinary Metabolites | Reference(s) |
| Propofol-glucuronide | 53% - 73% | [5] |
| 4-(2,6-diisopropyl-1,4-quinol)-sulfate | ~20% | [5] |
| 1-(2,6-diisopropyl-1,4-quinol)-glucuronide | ~20% | [5] |
| 4-(2,6-diisopropyl-1,4-quinol)-glucuronide | Included in the ~20% for quinol-glucuronides | [5] |
| Unchanged Propofol | < 1% | [5][6] |
Experimental Protocols
The following are representative protocols for key experiments used to study the metabolism of Propofol and Fospropofol.
In Vitro Metabolism of Propofol using Human Liver Microsomes
This experiment is designed to assess the Phase I (CYP-mediated) and Phase II (UGT-mediated) metabolism of Propofol.
Materials:
-
Human Liver Microsomes (HLMs)
-
Propofol solution
-
NADPH regenerating system (for CYP activity)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA) (for UGT activity)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS system
Protocol:
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, HLMs, and the NADPH regenerating system (for CYP) or UDPGA (for UGT).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Add the Propofol solution to the pre-incubated mixture to initiate the metabolic reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).
-
Termination of Reaction: At each time point, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Sample Preparation: Centrifuge the terminated reaction mixture to precipitate the proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the disappearance of the parent Propofol and the formation of its metabolites (4-hydroxypropofol and Propofol-glucuronide).
In Vitro Conversion of Fospropofol to Propofol
This experiment is designed to measure the rate of Fospropofol hydrolysis by alkaline phosphatase.
Materials:
-
Fospropofol solution
-
Alkaline Phosphatase (purified enzyme)
-
Tris-HCl buffer (pH 9.0)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS system
Protocol:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing Tris-HCl buffer and Fospropofol solution.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add a known concentration of alkaline phosphatase to the pre-incubated mixture to start the hydrolysis reaction.
-
Incubation: Incubate the reaction mixture at 37°C, taking aliquots at various time points (e.g., 0, 2, 5, 10, 20, and 30 minutes).
-
Termination of Reaction: At each time point, terminate the reaction in the aliquot by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Sample Preparation: Process the terminated samples as described in the previous protocol.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the formation of Propofol and the disappearance of Fospropofol over time.
Mandatory Visualizations
The following diagrams illustrate the metabolic pathways and a typical experimental workflow.
Caption: Metabolic pathways of Fospropofol and Propofol.
References
- 1. Frontiers | Clinical Importance of Potential Genetic Determinants Affecting Propofol Pharmacokinetics and Pharmacodynamics [frontiersin.org]
- 2. Quantitation of propofol metabolites by LC–MS/MS demonstrating long detection window for urine drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 4. Pharmacokinetic and Pharmacodynamic Principles for Intravenous Anesthetics | Anesthesia Key [aneskey.com]
- 5. mobile.labmedica.com [mobile.labmedica.com]
- 6. Quantitation of propofol metabolites by LC-MS/MS demonstrating long detection window for urine drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] How to design intravenous anesthetic dose regimens based on pharmacokinetics and pharmacodynamics principles | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Safeguarding Researchers: Essential Protocols for Handling Profadol Hydrochloride
Disclaimer: A specific Safety Data Sheet (SDS) for Profadol Hydrochloride was not located. The following guidance is based on established best practices for handling potent synthetic opioid compounds. Researchers, scientists, and drug development professionals should always consult their institution's safety protocols and, if available, the specific SDS for any chemical before handling.
The safe handling of potent compounds like this compound, an opioid analgesic, is paramount in a laboratory setting. Adherence to strict protocols for personal protective equipment (PPE), operational procedures, and waste disposal is critical to mitigate risks of accidental exposure and ensure a safe research environment. This document provides essential, immediate safety and logistical information for laboratory personnel.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound based on the level of risk associated with the procedure.
| Risk Level | Task Examples | Recommended PPE |
| Low | - Handling sealed containers- Visual inspection of the product | - Nitrile gloves (single pair)- Safety glasses- Laboratory coat |
| Moderate | - Weighing and preparing solutions in a ventilated enclosure- Performing dilutions | - Double-gloving with nitrile gloves- Safety goggles or a face shield- Chemical-resistant laboratory coat or disposable gown- N95 or higher rated respirator |
| High | - Procedures with a high risk of aerosolization- Cleaning up spills | - Double-gloving with nitrile gloves- Chemical splash goggles and a full-face shield- Chemical-resistant suit or coveralls- Powered Air-Purifying Respirator (PAPR) with an appropriate cartridge |
It is crucial that all personnel are properly trained in the correct use, removal, and disposal of PPE to prevent cross-contamination.
Operational and Disposal Plans
A clear, step-by-step approach to handling and disposal minimizes the potential for error and exposure.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage. Do not accept damaged packages.
-
Log: Document the receipt of the compound in the chemical inventory.
-
Store: Store this compound in a designated, secure, and well-ventilated area, away from incompatible materials. The storage location should be clearly labeled with the appropriate hazard warnings.
Handling and Experimental Procedures
-
Designated Area: All handling of this compound powder should be conducted in a designated area, such as a certified chemical fume hood or a powder containment enclosure, to prevent airborne exposure.
-
Weighing: Use a dedicated set of utensils for weighing. Clean all equipment thoroughly after each use.
-
Solution Preparation: When preparing solutions, add the powder to the solvent slowly to avoid splashing.
-
Avoid Inhalation: Never smell or taste the compound. All procedures should be designed to minimize the generation of dust or aerosols.[1][2]
Disposal Plan
-
Waste Segregation: All waste contaminated with this compound, including gloves, disposable lab coats, and weighing papers, must be segregated into clearly labeled hazardous waste containers.
-
Decontamination: Decontaminate all non-disposable equipment and work surfaces with an appropriate cleaning agent.
-
Waste Removal: Arrange for the disposal of hazardous waste through the institution's environmental health and safety office, following all local, state, and federal regulations. Never dispose of this compound down the drain or in the regular trash.[3]
Emergency Procedures
In the event of accidental exposure, immediate and appropriate action is critical.
Emergency Response Protocol
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
